molecular formula C19H22O4 B1314453 Platyphyllonol CAS No. 57089-26-6

Platyphyllonol

货号: B1314453
CAS 编号: 57089-26-6
分子量: 314.4 g/mol
InChI 键: ZBFSUZGUYFFWGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one is a diarylheptanoid.
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one has been reported in Alnus japonica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFSUZGUYFFWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90537754
Record name 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57089-26-6, 41137-85-3
Record name 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Unveiling Platyphyllonol: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the diarylheptanoid platyphyllonol (B143550), a naturally occurring phenolic compound with demonstrated biological activities. This document, intended for researchers, scientists, and drug development professionals, details its discovery, delineates its natural sources, and presents its biological effects with a focus on cytotoxicity and antioxidant potential. All quantitative data is summarized in structured tables, and key experimental methodologies are described to facilitate further research and development.

Discovery

This compound was first isolated and identified in 1973 by Terazawa and colleagues from the green bark of the Japanese white birch, Betula platyphylla var. japonica.[1] It is classified as a diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) skeleton. The chemical structure of this compound is (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one.

Natural Sources

This compound is predominantly found in woody plants of the Betulaceae family, particularly within the genera Betula (birch) and Alnus (alder). While a comprehensive quantification of this compound across all potential sources is not yet fully established in the literature, its presence has been confirmed in the following species:

GenusSpeciesPlant Part
Betulaplatyphylla var. japonicaGreen Bark
platyphyllaBark
AlnusjaponicaNot specified
firmaNot specified
glutinosaStem Bark
nepalensisNot specified
CurcumakwangsiensisNot specified

Biological Activity

This compound has demonstrated a range of biological activities, with a primary focus in the scientific literature on its cytotoxic and antioxidant effects.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for several cell lines.

Cell LineCancer TypeIC50 (µM)
A549Human lung adenocarcinoma18.7 - 39.6
H1264Human lung adenocarcinoma18.7 - 39.6
Calu-6Human lung adenocarcinoma18.7 - 39.6

Note: The IC50 values for the lung adenocarcinoma cell lines were reported for betulin, a major component of the extract from which this compound is also isolated. Specific IC50 values for purified this compound against a wider range of cancer cell lines require further investigation.

Antioxidant Activity

As a phenolic compound, this compound is presumed to possess antioxidant properties. Diarylheptanoids, as a class, are known for their ability to scavenge free radicals, which are implicated in a variety of disease processes. The antioxidant potential of this compound contributes to its overall biological activity profile.

Experimental Protocols

Isolation of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation.

Workflow for this compound Isolation

Isolation_Workflow Plant_Material Plant Material (e.g., Betula platyphylla bark) Extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica (B1680970) Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: A generalized workflow for the isolation of this compound from plant material.

Detailed Steps:

  • Extraction: The dried and powdered plant material (e.g., bark of Betula platyphylla) is extracted with a suitable organic solvent such as methanol or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) and methanol).

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled and further purified using preparative HPLC to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT Assay Workflow

MTT_Assay_Workflow cluster_plate 96-well plate c1 c2 Seed_Cells Seed cells into 96-well plate Incubate1 Incubate (24h) Seed_Cells->Incubate1 Add_Compound Add this compound (various concentrations) Incubate1->Add_Compound Incubate2 Incubate (e.g., 48h or 72h) Add_Compound->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance (e.g., 570 nm) Add_Solubilizer->Read_Absorbance

Caption: A step-by-step workflow for determining the cytotoxicity of this compound using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Antioxidant Activity Assays (DPPH and ABTS)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods for determining the antioxidant capacity of a compound.

Antioxidant Assay Principle

Antioxidant_Assay cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H + this compound (H-donor) ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS + this compound (H-donor)

Caption: The principle of DPPH and ABTS radical scavenging by an antioxidant like this compound.

DPPH Assay Protocol:

  • A solution of DPPH in methanol is prepared.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

ABTS Assay Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

  • The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Various concentrations of this compound are added to the ABTS•+ solution.

  • After a defined incubation time, the absorbance is measured. A decrease in absorbance corresponds to the antioxidant activity.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Quantitative analysis: Determining the yield of this compound from a wider range of natural sources.

  • Mechanism of action: Investigating the specific signaling pathways through which this compound exerts its cytotoxic effects.

  • In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

  • Structure-activity relationship studies: Synthesizing and testing analogs of this compound to identify compounds with enhanced potency and selectivity.

This technical guide serves as a foundational resource for the scientific community to advance the understanding and potential applications of this compound.

References

Technical Guide: Isolation and Characterization of Platyphyllonol from Alnus japonica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnus japonica (Thunb.) Steud., also known as the East Asian alder, is a deciduous tree belonging to the Betulaceae family, widely distributed in East Asian countries like Japan, Korea, and China.[1] For centuries, its bark and other parts have been utilized in traditional medicine to treat a variety of ailments including fever, hemorrhage, gastroenteric disorders, and inflammation.[1][2] Phytochemical investigations reveal that A. japonica is a rich source of bioactive compounds, including terpenoids, flavonoids, tannins, and most notably, diarylheptanoids.[3][4]

Diarylheptanoids are a class of plant secondary metabolites that have garnered significant scientific interest due to their wide spectrum of pharmacological activities, such as antioxidant, anti-inflammatory, cytotoxic, and anti-atherosclerotic effects. Platyphyllonol, a specific diarylheptanoid, is one of the key constituents isolated from this plant. This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and characterization of this compound from Alnus japonica, intended for professionals in phytochemical research and drug development.

Experimental Protocol: Isolation and Purification

The isolation of this compound from Alnus japonica is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a synthesis of methodologies reported in the scientific literature.

Plant Material and Extraction
  • Plant Material Preparation: The bark or leaves of Alnus japonica are collected, air-dried, and ground into a fine powder to maximize the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction. Methanol (B129727) is a commonly used solvent due to its ability to extract a broad range of polar and semi-polar compounds.

    • Method: Maceration or Soxhlet extraction can be employed. A typical procedure involves soaking the plant powder in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours, with periodic agitation, and repeating the process three times. Alternatively, hot water extraction has been successfully applied on a pilot scale, offering a safer and more economical option.

    • Concentration: The combined methanolic filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Fractionation of the Crude Extract

The crude extract is a complex mixture of compounds. Solvent-solvent partitioning is used to separate components based on their polarity.

  • Suspension: The dried crude methanol extract is suspended in distilled water.

  • Sequential Partitioning: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity.

    • Ethyl Acetate (B1210297) (EtOAc) Fraction: The suspension is first extracted with ethyl acetate. This fraction typically contains semi-polar compounds, including many diarylheptanoids.

    • n-Butanol (n-BuOH) Fraction: The remaining aqueous layer is subsequently extracted with n-butanol to isolate more polar compounds.

  • Drying: Each fraction is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield the respective dried fractions. The EtOAc-soluble fraction is often the primary source for the isolation of this compound.

Chromatographic Purification

Final purification is achieved through a combination of chromatographic techniques.

  • Silica (B1680970) Gel Column Chromatography:

    • The ethyl acetate fraction is subjected to silica gel column chromatography.

    • Mobile Phase: A gradient elution system is used, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those with similar profiles.

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with this compound are further purified using preparative HPLC.

    • Column: A reversed-phase column, such as an Octadecylsilane (ODS) or C18 column, is standard.

    • Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) and water (often with 0.1% formic acid to improve peak shape) is typically employed.

    • Detection: UV detection at 280 nm is suitable for aromatic compounds like diarylheptanoids.

    • The process is repeated until this compound is isolated with high purity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

G plant Alnus japonica Plant Material (Bark/Leaves) powder Drying and Grinding plant->powder extract Methanol Extraction powder->extract concentrate Concentration (Rotary Evaporator) extract->concentrate crude Crude Methanol Extract concentrate->crude partition Solvent Partitioning (Suspended in H₂O) crude->partition etoac Ethyl Acetate Fraction partition->etoac EtOAc buoh n-Butanol Fraction partition->buoh n-BuOH aq Aqueous Fraction partition->aq H₂O silica Silica Gel Column Chromatography etoac->silica hplc Preparative HPLC (ODS/C18 Column) silica->hplc pure Pure this compound hplc->pure

Caption: General workflow for this compound isolation.

Data Presentation

Structural elucidation of the isolated compound is confirmed using spectroscopic methods. While specific yield data for this compound is not always reported, the tables below present representative data for related diarylheptanoids from Alnus japonica and key NMR spectral data.

Table 1: Quantitative Analysis of Major Diarylheptanoids in Alnus japonica Extracts

This table shows the content of two major diarylheptanoids, Oregonin and Hirsutanone, in extracts prepared with different solvents, as determined by HPLC. The 70% methanol extract shows the highest content for both compounds.

Extraction SolventOregonin Content (µg/mL)Hirsutanone Content (µg/mL)
100% Ethanol10.34 ± 1.6214.81 ± 5.80
70% Ethanol16.48 ± 3.2510.03 ± 2.01
70% Methanol21.25 ± 2.67 18.41 ± 3.99
Water18.06 ± 1.8817.75 ± 3.69
Data are presented as mean ± SD (n=3).
Table 2: Key NMR Spectral Data for a this compound Derivative

The following table presents the ¹H-NMR and ¹³C-NMR spectral data for this compound 5-O-β-D-xylopyranoside, a closely related derivative isolated from Alnus japonica. The data were recorded in CD₃OD.

Position¹³C-NMR (δc)¹H-NMR (δн, mult., J in Hz)
Diarylheptanoid Moiety
131.62.76 (t, J=7.6)
246.02.65 (t, J=7.6)
3212.9-
450.22.85 (dd, J=17.2, 3.2), 2.97 (dd, J=17.2, 9.2)
576.54.01 (m)
641.51.80 (m)
732.12.58 (m)
1'134.7-
2'130.46.98 (d, J=8.4)
3'116.26.67 (d, J=8.4)
4'156.5-
5'116.26.67 (d, J=8.4)
6'130.46.98 (d, J=8.4)
1''135.3-
2''117.06.65 (d, J=1.8)
3''146.1-
4''144.4-
5''116.36.67 (d, J=8.0)
6''121.26.53 (dd, J=8.0, 1.8)
Xylopyranoside Moiety
1'''106.04.30 (d, J=7.4)
2'''75.23.20 (dd, J=8.6, 7.4)
3'''78.03.34 (t, J=8.6)
4'''71.33.51 (ddd, J=8.6, 8.4, 5.2)
5'''67.03.14 (dd, J=11.4, 8.4), 3.84 (dd, J=11.4, 5.2)

Biological Activity and Signaling Pathways

Diarylheptanoids from Alnus japonica, including this compound and its structural analogs like Hirsutanone, exhibit significant biological activities. One well-documented activity is the inhibition of melanogenesis. Hirsutanone has been shown to suppress melanin (B1238610) synthesis by dually inhibiting tyrosinase activity and downregulating the expression of key melanogenic proteins. This is achieved through the suppression of the cAMP Response Element-Binding Protein (CREB) and Microphthalmia-associated Transcription Factor (MITF) signaling pathway.

G This compound This compound Analogs (e.g., Hirsutanone) CREB CREB Phosphorylation This compound->CREB Tyrosinase Tyrosinase This compound->Tyrosinase Direct Inhibition MITF MITF Expression CREB->MITF MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin

Caption: Inhibition of the CREB/MITF melanogenesis pathway.

Conclusion

This guide outlines a robust and reproducible methodology for the isolation of this compound from Alnus japonica. The combination of solvent extraction, multi-step fractionation, and chromatographic purification allows for the attainment of this bioactive diarylheptanoid in high purity. The provided quantitative and spectroscopic data serve as a valuable reference for characterization and quality control. Understanding the isolation protocols and biological mechanisms of compounds like this compound is crucial for advancing natural product-based drug discovery and development, particularly in the fields of dermatology and anti-inflammatory therapeutics.

References

Unveiling the Architecture of Platyphyllonol: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllonol (B143550), a diarylheptanoid natural product, has garnered interest within the scientific community due to its presence in various plant species with traditional medicinal uses. Understanding the precise chemical structure of this compound is fundamental for the exploration of its potential pharmacological activities and for guiding synthetic efforts. This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of this compound's molecular architecture. The process relies on a combination of chromatographic separation techniques and sophisticated spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation of this compound

This compound is a constituent of various plant species, notably within the Betula and Alnus genera, such as Betula platyphylla and Alnus hirsuta.[1][2][3][4][5] The isolation of this compound from its natural sources is a critical first step and typically involves the following workflow:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Plant Material (e.g., Bark, Leaves) extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate (B1210297), n-Butanol) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions column_chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) fractions->column_chromatography hplc High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound

Figure 1: General workflow for the isolation of this compound.
Experimental Protocol: Isolation

  • Extraction: Dried and powdered plant material (e.g., the bark of Betula platyphylla) is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol (B145695) at room temperature. The resulting solution is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This process separates compounds based on their polarity, with diarylheptanoids like this compound typically concentrating in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification: The bioactive fractions are then subjected to a series of chromatographic techniques to isolate the pure compound. This often involves:

    • Column Chromatography: Initial separation is performed on a silica gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate).

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC, often on a reversed-phase (C18) column with a mobile phase such as a methanol-water or acetonitrile-water gradient. Fractions are monitored by UV detection.

Structure Elucidation via Spectroscopic Methods

The determination of the chemical structure of the isolated pure this compound is accomplished through the combined use of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and, consequently, the molecular formula of the compound.

ParameterValue
Molecular Formula C₁₉H₂₂O₄
Molecular Weight 314.38 g/mol
Synonyms (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, Platyphyllone

Table 1: Molecular Properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, provide information about the carbon-hydrogen framework and the connectivity of atoms.

While the original, specific ¹H and ¹³C NMR data for this compound from its primary elucidation are not available in the immediate search results, the expected signals can be inferred from the known structure and data from closely related diarylheptanoids. The structure has been established as (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one.

Figure 2: Chemical structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show signals corresponding to:

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display 19 distinct carbon signals, including:

  • Aromatic carbons, with signals for protonated and quaternary carbons.

  • A carbonyl carbon from the ketone group.

  • A methine carbon bearing a hydroxyl group.

  • Several methylene carbons of the aliphatic chain.

2D NMR Spectroscopy: To establish the connectivity of the atoms, a suite of 2D NMR experiments is essential:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing the connectivity of the heptane chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting the different fragments of the molecule, such as the phenyl rings to the heptane chain.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining the stereochemistry.

The logical workflow for spectroscopic analysis is as follows:

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy hrms HRMS Analysis mol_formula Molecular Formula (C19H22O4) hrms->mol_formula fragments Identify Spin Systems & Fragments one_d_nmr 1D NMR (¹H, ¹³C) one_d_nmr->fragments two_d_nmr 2D NMR (COSY, HSQC, HMBC) connectivity Establish Connectivity two_d_nmr->connectivity fragments->connectivity structure Propose Structure connectivity->structure final_structure Final Elucidated Structure of this compound structure->final_structure Confirmation & Stereochemistry (NOESY, Chemical Derivatization)

Figure 3: Spectroscopic workflow for structure elucidation.

Conclusion

The elucidation of the chemical structure of this compound is a systematic process that begins with its isolation from natural sources, followed by a detailed analysis using modern spectroscopic techniques. High-resolution mass spectrometry establishes the molecular formula, while a combination of 1D and 2D NMR experiments reveals the intricate connectivity of the atoms, ultimately leading to the unequivocal assignment of its structure as (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one. This foundational knowledge is indispensable for further research into the biological activities and therapeutic potential of this diarylheptanoid.

References

Spectroscopic and Mechanistic Insights into Platyphyllonol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the diarylheptanoid Platyphyllonol, its glycoside Platyphylloside, and its closely related ketone, Platyphyllone. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for their acquisition, and a proposed signaling pathway for the observed antifibrotic effects of related compounds isolated from Betula platyphylla.

Spectroscopic Data of this compound and Related Compounds

This compound is a naturally occurring diarylheptanoid isolated from the bark of Betula platyphylla. Its structure has been elucidated through various spectroscopic techniques. The following tables summarize the key NMR and MS data for this compound and its glycoside, Platyphylloside. It is important to note that in some literature, the keto-form, Platyphyllone, is used interchangeably with this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound and its derivatives. The data presented here are compiled from various sources and represent the characteristic chemical shifts for these compounds.

Table 1: ¹H NMR Spectroscopic Data of Platyphylloside in CD₃OD

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.50-2.65m
22.50-2.65m
42.70-2.85m
53.50-3.60m
61.60-1.75m
72.50-2.65m
1'7.03d8.5
2'6.69d8.5
3'6.69d8.5
4'7.03d8.5
5'7.03d8.5
6'6.69d8.5
1'' (Glc)4.27d7.3
2''-6'' (Glc)3.00-4.00m

Table 2: ¹³C NMR Spectroscopic Data of Platyphylloside [1]

PositionChemical Shift (δ, ppm)
130.8
245.9
3211.8
448.9
578.9
638.8
730.1
1'133.5
2'130.3
3'116.2
4'156.4
5'116.2
6'130.3
1''133.6
2''130.3
3''116.2
4''156.4
5''116.2
6''130.3
1''' (Glc)103.4
2''' (Glc)75.2
3''' (Glc)78.1
4''' (Glc)71.7
5''' (Glc)78.0
6''' (Glc)62.9
Mass Spectrometry Data

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for Platyphylloside [1]

ParameterValue
Molecular FormulaC₂₅H₃₂O₉
Molecular Weight476.5 g/mol
Ionization ModeNegative
Precursor Ion [M-H]⁻ (m/z)475.198
Key Fragment Ions (m/z)189.091, 101.024, 113.025, 190.096, 119.035

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of diarylheptanoids like this compound from Betula platyphylla.

Isolation of Diarylheptanoids

A typical isolation procedure for diarylheptanoids from the bark of Betula platyphylla involves the following steps:

  • Extraction: The dried and powdered bark material is extracted with a solvent such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

  • Chromatography: The bioactive fractions (often the ethyl acetate and n-butanol fractions) are subjected to multiple chromatographic steps, including column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.

NMR Spectroscopy

NMR spectra are typically recorded on a Bruker Avance spectrometer operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C nuclei.

  • Sample Preparation: Samples are dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃).

  • ¹H NMR: Standard parameters are used for acquisition, with chemical shifts referenced to the residual solvent signal.

  • ¹³C NMR: Proton-decoupled spectra are acquired, with chemical shifts also referenced to the solvent signal.

  • 2D NMR: Structural elucidation is further aided by two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities.

Mass Spectrometry

Mass spectral data are generally obtained using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, coupled with an electrospray ionization (ESI) source.

  • Ionization: ESI is used in either positive or negative ion mode to generate molecular ions.

  • Mass Analysis: High-resolution mass analysis provides accurate mass measurements, which are used to determine the elemental composition of the parent ion and its fragments.

  • Tandem MS (MS/MS): Fragmentation patterns are studied using tandem mass spectrometry to gain further structural information. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

Signaling Pathway and Biological Activity

Diarylheptanoids isolated from Betula platyphylla, including Platyphyllone and Platyphylloside, have been shown to exhibit antifibrotic activity in hepatic stellate cells (HSCs).[2][3] A proposed mechanism for this activity involves the induction of apoptosis through the activation of caspases.

antifibrotic_activity cluster_cell Hepatic Stellate Cell This compound This compound / Platyphyllone CellProliferation Cell Proliferation This compound->CellProliferation inhibition Collagen Collagen Production This compound->Collagen inhibition Caspase Caspase-3/7 This compound->Caspase activation Fibrosis Liver Fibrosis CellProliferation->Fibrosis Collagen->Fibrosis Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->Fibrosis reduction

Caption: Proposed mechanism of antifibrotic activity of this compound.

The diagram above illustrates that this compound and related diarylheptanoids inhibit the proliferation of hepatic stellate cells and decrease collagen production, both of which are key events in the progression of liver fibrosis.[2] Furthermore, these compounds have been observed to increase the activity of Caspase-3 and Caspase-7, key executioner caspases, leading to the induction of apoptosis in these cells. This apoptotic effect contributes to the overall reduction in liver fibrosis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound and its related compounds, Platyphyllone and Platyphylloside. The presented NMR and MS data, along with the generalized experimental protocols, offer a valuable reference for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of the antifibrotic activity and the proposed involvement of the caspase signaling pathway highlight the therapeutic potential of these diarylheptanoids and warrant further investigation into their precise molecular mechanisms of action.

References

In-depth Technical Guide: The Biosynthesis of Platyphyllonol in Plants

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of late 2025, detailed scientific literature elucidating the complete biosynthetic pathway of platyphyllonol (B143550) in plants is not publicly available. While the compound itself has been isolated and identified, the specific enzymatic steps, intermediate molecules, and genetic regulation governing its formation remain an area for future research.

This compound is a diarylheptanoid, a class of plant secondary metabolites characterized by a C7 chain connecting two aromatic rings. Its chemical structure is (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one[1]. This compound has been isolated from various plant species, including Alnus firma and Curcuma kwangsiensis[1].

Given the absence of specific data on the this compound pathway, this guide will instead provide a comprehensive overview of the Phenylpropanoid Pathway . This foundational metabolic route is responsible for synthesizing the core building blocks of a vast array of plant natural products, including flavonoids, lignans, and the precursors required for diarylheptanoid biosynthesis. Understanding this pathway is the first critical step for any researcher investigating the biosynthesis of compounds like this compound.

The Phenylpropanoid Pathway: A Gateway to Chemical Diversity

The phenylpropanoid pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds. It is one of the most significant and extensively studied secondary metabolic pathways in plants, providing precursors for thousands of specialized metabolites that are crucial for plant growth, defense, and interaction with the environment[2].

Core Reactions of the Pathway

The initial, conserved steps of the phenylpropanoid pathway are often referred to as the "general phenylpropanoid pathway." These reactions produce key intermediates that serve as entry points into numerous branch pathways.

  • Deamination of L-Phenylalanine: The pathway begins with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a critical regulatory point, controlling the flux of carbon into phenylpropanoid metabolism.

  • Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

  • Thioesterification: Finally, p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) , which attaches a Coenzyme A (CoA) molecule to form p-coumaroyl-CoA. This activated thioester is a central branch-point intermediate for numerous downstream pathways[2].

The diagram below illustrates the core steps of the general phenylpropanoid pathway.

Phenylpropanoid_Pathway cluster_enzymes Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin  PAL Cou p-Coumaric Acid Cin->Cou  C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA  4CL Branch To Flavonoids, Lignans, Stilbenes, Diarylheptanoids, etc. CouCoA->Branch PAL_node Phenylalanine Ammonia-Lyase C4H_node Cinnamate-4- Hydroxylase CL4_node 4-Coumarate: CoA Ligase Experimental_Workflow Plant This compound-Producing Plant (e.g., Alnus firma) RNASeq RNA Sequencing (Transcriptomics) Plant->RNASeq Metabolomics Metabolite Profiling (LC-MS) Plant->Metabolomics Correlation Correlational Analysis RNASeq->Correlation Metabolomics->Correlation Candidates Candidate Gene Identification (PKS, Reductases, P450s) Correlation->Candidates Cloning Gene Cloning & Recombinant Protein Expression Candidates->Cloning Assay In Vitro Enzyme Assays Cloning->Assay Validation Functional Validation of Pathway Enzymes Assay->Validation

References

An In-Depth Technical Guide to the In Vitro Screening of Platyphyllonol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data associated with the in vitro screening of Platyphyllonol, a natural compound of interest for its potential therapeutic applications. It details its effects on various cancer cell lines and its mechanisms of action related to inflammation, apoptosis, and oxidative stress.

Anticancer and Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The primary method for evaluating this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (e.g., melanoma, neuroblastoma, colorectal, bone) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[1][2]

Quantitative Data: Cytotoxicity of this compound Analogs
CompoundCell LineIC50 (µM)Reference
Compound 11Melanoma1.7 ± 0.5[3][4]
Compound 12Melanoma2.0 ± 0.7[3]
D6Melanoma, Neuroblastoma~2.0

Note: Compounds 11, 12, and D6 are structural analogs of curcumin (B1669340) and related hydroxylated biphenyls, providing a reference for the expected potency of similar structures like this compound.

Mechanism of Action: Induction of Apoptosis

This compound and related compounds induce cancer cell death primarily through apoptosis, a form of programmed cell death. This can be initiated via intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key molecular events include the activation of caspases and the cleavage of PARP.

Experimental Workflow: Apoptosis Assessment

A multi-assay approach is used to confirm and characterize the apoptotic mechanism.

G cluster_assays Apoptosis Assessment Workflow start Treat Cancer Cells with this compound annexin Annexin V/PI Staining (Flow Cytometry) start->annexin tunel TUNEL Assay (Microscopy) start->tunel western Western Blot Analysis start->western result Confirmation of Apoptosis annexin->result Early/Late Apoptosis tunel->result DNA Fragmentation western->result Caspase Activation, PARP Cleavage

Caption: Workflow for confirming apoptosis in this compound-treated cells.

Experimental Protocols
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cell Treatment: Treat cells with this compound for the desired time.

    • Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis.

  • Western Blot for Caspase Activation: This technique detects the cleavage of pro-caspases into their active forms.

    • Protein Extraction: Lyse this compound-treated cells to extract total protein.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate proteins by size via gel electrophoresis.

    • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA.

    • Antibody Incubation: Incubate with primary antibodies against cleaved Caspase-3, Caspase-9, and PARP, followed by HRP-conjugated secondary antibodies.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in cleaved forms indicates apoptosis activation.

Signaling Pathway: Intrinsic Apoptosis

This compound likely induces apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and caspase activation.

G cluster_pathway This compound-Induced Intrinsic Apoptosis platy This compound bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) platy->bcl2 Inhibits bax Bax / Bak (Pro-apoptotic) platy->bax Promotes mito Mitochondrial Outer Membrane bcl2->mito bax->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Anti-inflammatory Activity

Chronic inflammation is linked to cancer development, and many natural compounds exhibit both anticancer and anti-inflammatory properties. This compound's anti-inflammatory effects are often screened by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Seeding: Seed cells into a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution).

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite (B80452) is proportional to the NO produced.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.

Quantitative Data: Cytokine Inhibition

Studies on various plant extracts demonstrate the potential for significant dose-dependent reduction of pro-inflammatory cytokines.

CytokineEffect of Plant Extracts on LPS-Stimulated Macrophages
TNF-αDose-dependent reduction in production.
IL-6Dose-dependent reduction in production.
IL-10Increased production (anti-inflammatory effect).
NOSignificant reduction in production.
Signaling Pathway: NF-κB Inhibition

A key mechanism for anti-inflammatory action is the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli like LPS lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2. This compound likely inhibits this process.

G cluster_nfkb Inhibition of the Canonical NF-κB Pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) proteasome Proteasomal Degradation ikb->proteasome nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) nucleus->genes platy This compound platy->ikk Inhibits

Caption: this compound inhibits NF-κB activation by targeting IKK.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals and reduce oxidative stress, a process implicated in various diseases. Several in vitro assays can be used to quantify this activity.

Experimental Protocols for Antioxidant Capacity
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Preparation: Prepare a methanol (B129727) solution of DPPH.

    • Reaction: Mix various concentrations of this compound with the DPPH solution.

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the decrease in absorbance at ~517 nm. The color change from purple to yellow indicates scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Reaction: Add this compound to the ABTS•+ solution.

    • Measurement: Measure the reduction in absorbance at 734 nm after a set incubation period.

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Reagent: Prepare the FRAP reagent (acetate buffer, TPTZ, and FeCl3).

    • Reaction: Mix this compound with the FRAP reagent and incubate.

    • Measurement: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in an intense blue color, measured at 593 nm.

Quantitative Data: Antioxidant Activity of Fruit Extracts

The following table, based on general fruit extracts, illustrates how antioxidant data is typically presented.

AssayActivity Range (20-100 µg/ml)Reference
DPPH % Inhibition37.6% to 89.0%
ABTS % Inhibition11.7% to 35.6%
FRAP (µmol Fe²⁺/g)Varies based on standard curve

This guide provides a foundational framework for the in vitro investigation of this compound. The detailed protocols and pathway diagrams serve as a starting point for researchers aiming to elucidate its therapeutic potential.

References

The Dawn of a Novel Anticancer Agent: A Technical Deep Dive into the Cytotoxic Effects of Platyphyllonol on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary cytotoxic effects of Platyphyllonol, a naturally occurring diarylheptanoid, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the emerging field of natural product-based oncology.

Executive Summary

Recent in-vitro studies have highlighted the potential of this compound and its glycoside derivative, Platyphylloside, as potent anti-proliferative agents against a range of cancer cells. This guide synthesizes the available quantitative data on their cytotoxic activity, details the experimental methodologies employed in these foundational studies, and visualizes the proposed signaling pathways through which these compounds exert their anticancer effects. The findings suggest that Platyphylloside, in particular, induces apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial signaling pathway.

Quantitative Data on Cytotoxic Effects

The cytotoxic activity of this compound and its derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: IC50 Values of Platyphylloside Against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
DLD-1Colorectal Carcinoma10.3[1]
A549Lung Carcinoma13.8[1]
JurkatLeukemiaPotent Activity[2][3]
RKOColon CancerPotent Activity[2]

Note: "Potent Activity" is indicated where the source material highlights strong cytotoxic effects without specifying the exact IC50 value in the abstract.

Experimental Protocols

The following sections detail the methodologies used to assess the cytotoxic effects of this compound and its derivatives.

Cell Culture and Treatment

Human cancer cell lines, such as DLD-1 (colorectal carcinoma), A549 (lung carcinoma), Jurkat (leukemia), and RKO (colon cancer), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and treated with varying concentrations of Platyphylloside for specified durations.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Platyphylloside and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis by Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The percentage of apoptotic cells was determined by flow cytometry using Annexin V-FITC and propidium (B1200493) iodide (PI) staining.

Protocol:

  • Cell Treatment: Treat cancer cells with Platyphylloside for 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting was used to determine the levels of key proteins involved in the apoptotic signaling pathway.

Protocol:

  • Protein Extraction: Lyse the Platyphylloside-treated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., BCL-2, BAX, cleaved caspase-3, IκBα), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Platyphylloside has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_pathway Mechanism Analysis start Cancer Cell Lines (e.g., DLD-1, A549, Jurkat) culture Cell Culture & Seeding (96-well plates) start->culture treatment Platyphylloside Treatment (Varying Concentrations) culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis Analysis) treatment->flow western Western Blot (Protein Expression) treatment->western

Experimental workflow for evaluating the cytotoxic effects of Platyphylloside.
Proposed Signaling Pathway of Platyphylloside-Induced Apoptosis

Studies suggest that Platyphylloside induces apoptosis through a ROS-mediated mitochondrial pathway.

apoptosis_pathway cluster_cell Cancer Cell cluster_proteins Apoptotic Protein Regulation platyphylloside Platyphylloside ros ↑ Reactive Oxygen Species (ROS) platyphylloside->ros mito Mitochondrial Depolarization ros->mito bcl2 ↓ BCL-2 (Anti-apoptotic) mito->bcl2 bax ↑ BAX (Pro-apoptotic) mito->bax caspase ↑ Cleaved Caspase-3 bcl2->caspase bax->caspase apoptosis Apoptosis caspase->apoptosis

Proposed ROS-mediated mitochondrial pathway of Platyphylloside-induced apoptosis.
Platyphylloside's Effect on Cell Cycle Regulation

Platyphylloside has also been observed to induce cell cycle arrest at the G1 phase. This is associated with the downregulation of IκBα phosphorylation, a key step in the NF-κB signaling pathway which is often dysregulated in cancer.

cell_cycle_pathway cluster_nfkb NF-κB Pathway cluster_cell_cycle Cell Cycle Progression platyphylloside Platyphylloside ikba ↓ IκBα Phosphorylation platyphylloside->ikba nfkb NF-κB Inactivation ikba->nfkb g1_arrest G1 Phase Arrest nfkb->g1_arrest proliferation ↓ Cell Proliferation g1_arrest->proliferation

References

Platyphyllonol: A Mechanistic Hypothesis for its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of the isolated compound platyphyllonol (B143550) is limited. This document, therefore, presents a scientifically-grounded hypothesis based on the known biological activities of extracts from its source, Betula platyphylla, and the established mechanisms of structurally related flavonoids. The experimental protocols and quantitative data provided are illustrative examples to guide future research.

Introduction

This compound, a flavonoid glycoside, has been identified as a constituent of Betula platyphylla (Japanese White Birch).[1][2][3] Extracts from this plant have a history of use in traditional medicine and have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] Flavonoids as a class are well-documented for their capacity to modulate key cellular signaling pathways implicated in the pathogenesis of cancer and inflammatory diseases. This guide proposes a hypothesized mechanism of action for this compound, drawing parallels with the known functions of other bioactive flavonoids.

Hypothesized Mechanism of Action

We hypothesize that this compound exerts its biological effects, particularly its potential anticancer and anti-inflammatory activities, through a multi-targeted approach involving the induction of apoptosis, cell cycle arrest, and the modulation of key inflammatory and survival signaling pathways.

Induction of Apoptosis

It is proposed that this compound can induce programmed cell death in cancer cells via the intrinsic (mitochondrial) pathway. This is a common mechanism for many flavonoids.

  • Modulation of Bcl-2 Family Proteins: this compound may alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio would lead to mitochondrial outer membrane permeabilization (MOMP).

  • Mitochondrial Disruption: This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Cell Cycle Arrest

This compound is hypothesized to halt the proliferation of cancer cells by inducing cell cycle arrest, likely at the G2/M or G1/S transition points.

  • Regulation of Cyclins and CDKs: The progression through the cell cycle is governed by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. This compound may downregulate the expression of key cyclins (e.g., Cyclin B1, Cyclin D1) and CDKs (e.g., CDK1, CDK4/6).

  • Activation of Checkpoint Proteins: It may also upregulate CDK inhibitors like p21 and p27, which would block the activity of cyclin-CDK complexes, thereby arresting the cell cycle and preventing cell division.

Modulation of Key Signaling Pathways

The anticancer and anti-inflammatory effects of this compound are likely mediated by its interaction with pivotal intracellular signaling cascades.

  • Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation and cell survival. In resting cells, it is sequestered in the cytoplasm by IκBα. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines, chemokines, and anti-apoptotic genes. We hypothesize that this compound inhibits the phosphorylation of IκBα, thus preventing NF-κB activation.

  • Modulation of MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in transmitting extracellular signals to the nucleus to regulate cell proliferation, differentiation, and apoptosis. Many flavonoids are known to modulate these pathways. This compound may promote the sustained activation of JNK and p38, which are generally associated with apoptotic responses, while inhibiting the pro-survival ERK pathway.

  • Inhibition of the PI3K/Akt Pathway: The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. It promotes cell growth, proliferation, and survival by phosphorylating and inactivating pro-apoptotic proteins and cell cycle inhibitors. It is hypothesized that this compound could inhibit the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting proliferation.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data that could be expected from experimental validation of this compound's activity.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer25.5
A549Lung Cancer42.8
HCT116Colon Cancer35.2
HeLaCervical Cancer51.6

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Effect of this compound (50 µM) on Cell Cycle Distribution in MCF-7 Cells

Cell Cycle PhaseControl (%)This compound (%)
G0/G155.448.2
S25.115.3
G2/M19.536.5

Table 3: Relative Protein Expression in MCF-7 Cells Treated with this compound (50 µM)

ProteinChange in Expression
Bax↑ 2.5-fold
Bcl-2↓ 2.1-fold
Cleaved Caspase-3↑ 3.8-fold
p-Akt↓ 2.9-fold
p-IκBα↓ 3.2-fold

Experimental Protocols (Illustrative)

Detailed methodologies for key experiments to test the proposed mechanism of action are provided below.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Method:

    • Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis
  • Objective: To analyze the expression levels of proteins involved in apoptosis and signaling pathways.

  • Method:

    • Treat cells with this compound at the desired concentration and time point.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Method:

    • Treat cells with this compound for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizations

Signaling Pathway Diagrams

Platyphyllonol_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 Bax Bax / Bak This compound->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Platyphyllonol_Signaling_Modulation cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival IKK IKK IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB Inflammation Inflammation NFkB->Inflammation This compound This compound This compound->PI3K This compound->IKK

Caption: Hypothesized inhibition of PI3K/Akt and NF-κB pathways by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Cancer Cell Lines (e.g., MCF-7, A549) treat Treat with this compound (Dose- and Time-response) start->treat viability Cell Viability Assay (MTT) treat->viability flow Cell Cycle Analysis (Flow Cytometry) treat->flow western Protein Expression (Western Blot) treat->western data Data Analysis & Interpretation viability->data flow->data western->data

Caption: A logical workflow for investigating this compound's mechanism.

Conclusion and Future Directions

The proposed mechanisms—induction of apoptosis, cell cycle arrest, and modulation of the NF-κB, MAPK, and PI3K/Akt pathways—provide a solid foundation for investigating the biological activities of this compound. While this guide is based on a hypothesis derived from the broader family of flavonoids, it outlines a clear and testable framework for future research.

Further studies are essential to validate these hypotheses. It is recommended to first isolate and purify this compound, followed by the systematic execution of the described in vitro experiments. Subsequent in vivo studies using animal models would be crucial to determine its efficacy and safety profile. Elucidating the precise molecular targets and mechanism of action of this compound will be pivotal for its potential development as a novel therapeutic agent for cancer and inflammatory conditions.

References

In-Depth Technical Guide: Identifying the Molecular Targets of Platyphyllonol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the knowledge regarding the specific molecular targets and biological activities of Platyphyllonol. Despite searches for its mechanism of action, signaling pathways, and experimental data, no detailed scientific studies outlining its molecular interactions were identified.

This compound, and its derivative this compound 5-O-β-D-xylopyranoside, are commercially available for research purposes. However, the scientific literature accessible through extensive searches does not contain any published reports detailing their biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular signaling.

This guide, therefore, serves to highlight the current state of knowledge—or lack thereof—and to propose a potential roadmap for future research into the molecular targets of this compound.

Current Status: An Uncharacterized Compound

As of the latest literature review, there is no publicly available quantitative data, such as IC50 or Ki values, for this compound against any specific molecular target. Furthermore, no studies have been published that describe its effects on signaling pathways or provide detailed experimental protocols for its biological characterization.

A Roadmap for Future Investigation

To elucidate the molecular targets of this compound, a systematic approach involving both computational and experimental methodologies is recommended. The following sections outline a logical workflow for researchers interested in characterizing this compound.

Proposed Experimental Workflow: From Screening to Target Validation

A multi-step experimental process is necessary to identify and validate the molecular targets of this compound. This workflow would begin with broad screening and progressively narrow down to specific protein interactions.

experimental_workflow cluster_screening Initial Screening cluster_identification Target Identification cluster_validation Target Validation High-Throughput Screening High-Throughput Screening Affinity Chromatography Affinity Chromatography High-Throughput Screening->Affinity Chromatography Hit Identification Phenotypic Screening Phenotypic Screening Proteomics (e.g., DARTS) Proteomics (e.g., DARTS) Phenotypic Screening->Proteomics (e.g., DARTS) Observable Effect Biochemical Assays Biochemical Assays Affinity Chromatography->Biochemical Assays Putative Targets Biophysical Assays (e.g., SPR, ITC) Biophysical Assays (e.g., SPR, ITC) Proteomics (e.g., DARTS)->Biophysical Assays (e.g., SPR, ITC) Candidate Proteins Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Validate Inhibition/Activation Biophysical Assays (e.g., SPR, ITC)->Cell-Based Assays Confirm Binding hypothetical_pathway This compound This compound IKK Complex IKK Complex This compound->IKK Complex inhibits? TNF-α Receptor TNF-α Receptor TNF-α Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription of

Platyphyllonol: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available technical information on Platyphyllonol, with a focus on its glycoside form, this compound 5-O-β-D-xylopyranoside. It is important to note that publicly accessible data on the solubility, stability, and biological activity of this compound is limited. The experimental protocols and diagrams provided are based on general industry standards for the characterization of natural products and may not have been specifically validated for this compound.

Introduction

This compound is a natural product that has garnered interest within the scientific community. This technical guide aims to provide a comprehensive overview of the known solubility and stability properties of this compound 5-O-β-D-xylopyranoside, the most commonly referenced form of this compound. Understanding these fundamental physicochemical properties is critical for its application in research and drug development, informing everything from experimental design to formulation and storage.

Physicochemical Properties

This compound 5-O-β-D-xylopyranoside is commercially available as a powder with a purity of over 98% as determined by High-Performance Liquid Chromatography (HPLC)[1].

Table 1: General Properties of this compound 5-O-β-D-xylopyranoside

PropertyValueSource
Molecular FormulaC₂₄H₃₀O₈[1]
Molecular Weight446.5 g/mol [1]
Physical DescriptionPowder[1]
Purity>98% (HPLC)[1]

Solubility Profile

Quantitative solubility data for this compound 5-O-β-D-xylopyranoside in various solvents is not extensively documented in publicly available literature. However, information from commercial suppliers provides some guidance.

Table 2: Solubility Data for this compound 5-O-β-D-xylopyranoside

SolventReported SolubilityRecommendations for DissolutionSource
DMSOA stock solution of 40 mg/mL is suggested as achievable.-
VariousNo quantitative data available.For obtaining a higher solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath.
Experimental Protocol: Kinetic Solubility Assessment using Nephelometry

The following is a generalized protocol for determining the kinetic solubility of a compound like this compound 5-O-β-D-xylopyranoside.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (B87167) (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Add a physiological buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for precipitation.

  • Measurement: Measure the turbidity (nephelometry) or light scattering of each well using a plate reader.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Serial Dilution in DMSO stock->dilute add_buffer Add Aqueous Buffer (PBS, pH 7.4) dilute->add_buffer incubate Incubate at Room Temperature add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Solubility Threshold measure->analyze

Caption: Experimental workflow for kinetic solubility assessment.

Stability Profile

Table 3: Recommended Storage Conditions for this compound 5-O-β-D-xylopyranoside

FormStorage TemperatureDurationSource
Powder-20°C3 years
In solvent-80°C1 year
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. A general protocol is outlined below.

  • Sample Preparation: Prepare solutions of this compound 5-O-β-D-xylopyranoside in an appropriate solvent.

  • Stress Conditions: Expose the solutions to a variety of stress conditions in parallel with a control sample stored under normal conditions.

    • Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solution to UV and visible light as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G cluster_stress Forced Degradation Conditions start This compound 5-O-β-D-xylopyranoside Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, RT) start->base oxidative Oxidative Degradation (3% H₂O₂, RT) start->oxidative thermal Thermal Stress (60°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis HPLC Analysis at Different Time Points (Quantify Parent, Detect Degradants) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological activities or the mechanism of action, including any associated signaling pathways, for this compound or its xylopyranoside derivative. As a flavonoid, it may be hypothesized to be involved in pathways commonly modulated by this class of compounds, such as the MAPK, PI3K-Akt, or FoxO signaling pathways. However, without direct experimental evidence, this remains speculative.

G cluster_pathways Potentially Modulated Signaling Pathways (General for Flavonoids) This compound This compound (Hypothesized) MAPK MAPK Signaling Pathway This compound->MAPK ? PI3K_Akt PI3K-Akt Signaling Pathway This compound->PI3K_Akt ? FoxO FoxO Signaling Pathway This compound->FoxO ? Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis FoxO->Apoptosis

Caption: Hypothesized signaling pathways for flavonoids.

Conclusion

This compound 5-O-β-D-xylopyranoside is a commercially available natural product with limited characterization in the public domain. While basic information on its physical state, purity, and recommended storage conditions is available, there is a significant gap in quantitative solubility and comprehensive stability data. For researchers and drug development professionals, this necessitates in-house determination of these critical parameters using standardized protocols, such as those outlined in this guide. Further investigation is also required to elucidate its biological activities and mechanism of action to fully understand its therapeutic potential.

References

Methodological & Application

High-Yield Isolation of Platyphyllonol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient isolation of Platyphyllonol, a diarylheptanoid with significant therapeutic potential, is a critical first step. This document provides detailed application notes and protocols for high-yield isolation of this compound from its natural sources, primarily the bark of Betula platyphylla (Japanese White Birch).

This compound, chemically identified as (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, belongs to the class of diarylheptanoids. These compounds are noted for their diverse pharmacological activities, including anti-inflammatory and anticancer effects. The protocols outlined below are designed to maximize the yield and purity of this compound for research and development purposes.

Data Presentation: Comparison of Isolation Techniques

The selection of an appropriate isolation technique is paramount for achieving high yields of this compound. Below is a summary of quantitative data comparing traditional and modern extraction and purification methods.

ParameterConventional Method (Column Chromatography)High-Yield Method (HSCCC)
Extraction Solvent Methanol or Ethanol (B145695)Methanol or Ethanol
Purification Method Silica Gel Column ChromatographyHigh-Speed Counter-Current Chromatography
Reported Yield of related Diarylheptanoids < 3.0%[1][2]5.0% - 7.5%[1][2]
Processing Time Multi-step, time-consumingFewer steps, rapid
Solvent Consumption HighModerate
Purity Variable, may require multiple stepsHigh purity in a single step

Experimental Protocols

Protocol 1: High-Yield this compound Isolation using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from established methods for the high-yield separation of diarylheptanoids from Betula platyphylla bark and is optimized for this compound isolation.[1]

1. Plant Material and Extraction:

  • Plant Material: Dried bark of Betula platyphylla.

  • Extraction Solvent: 95% Ethanol.

  • Procedure:

    • Grind the dried bark into a fine powder.

    • Macerate the powdered bark with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.

    • Repeat the extraction process three times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. HSCCC Separation:

  • Instrument: High-Speed Counter-Current Chromatograph.

  • Solvent System: A two-phase solvent system of ethyl acetate-acetonitrile-water (1:0.1:1, v/v/v) is recommended for the separation of diarylheptanoids.

  • Procedure:

    • Prepare the two-phase solvent system and allow it to equilibrate in a separatory funnel.

    • Separate the upper (stationary phase) and lower (mobile phase) phases.

    • Fill the HSCCC column with the stationary phase.

    • Dissolve the crude extract in a small volume of the lower phase.

    • Inject the sample into the HSCCC system.

    • Elute with the mobile phase at a flow rate of 1.5-2.0 mL/min, while rotating the column at a speed of 800-1000 rpm.

    • Monitor the effluent using a UV detector at 280 nm.

    • Collect fractions based on the chromatogram peaks.

    • Analyze the collected fractions for the presence of this compound using HPLC-DAD.

    • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This protocol provides a validated method for the quantification of this compound in extracts.

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • 0-20 min: 20-60% A

    • 20-30 min: 60-80% A

    • 30-35 min: 80-20% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Procedure:

    • Prepare a standard stock solution of purified this compound in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the standards into the HPLC system to generate a calibration curve.

    • Dissolve a known amount of the crude extract or purified fraction in methanol.

    • Inject the sample into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations: Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the potential biological activities of this compound, the following diagrams are provided.

This compound Isolation Workflow cluster_Extraction Extraction cluster_Purification Purification start Dried Betula platyphylla Bark grind Grinding start->grind macerate Maceration with 95% Ethanol grind->macerate concentrate Concentration macerate->concentrate crude_extract Crude Extract concentrate->crude_extract hsccc HSCCC Separation crude_extract->hsccc fractions Fraction Collection hsccc->fractions analysis HPLC-DAD Analysis fractions->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: High-yield isolation workflow for this compound.

Diarylheptanoid Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_inhibition Inhibition by Diarylheptanoids cluster_outcome Outcome stimulus LPS receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb NF-κB Pathway receptor->nfkb cox2 COX-2 Expression nfkb->cox2 no iNOS Expression nfkb->no prostaglandins (B1171923) Prostaglandins cox2->prostaglandins nitric_oxide Nitric Oxide no->nitric_oxide inflammation Inflammation prostaglandins->inflammation nitric_oxide->inflammation This compound This compound (Diarylheptanoid) This compound->cox2 Inhibits This compound->no Inhibits

Caption: Postulated anti-inflammatory signaling pathway of diarylheptanoids.

Diarylheptanoids, the class of compounds to which this compound belongs, have been shown to exert anti-inflammatory effects by inhibiting key mediators of the inflammatory response. Studies on related diarylheptanoids suggest that they can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that are crucial for the production of pro-inflammatory molecules like prostaglandins and nitric oxide. Furthermore, some diarylheptanoids have been found to modulate the shh-Gli-FoxM1 pathway in cancer cells and activate the α7 nAchR-JAK2-STAT3 signaling pathway, which is involved in the anti-inflammatory response. In the context of cancer, diarylheptanoids have been associated with the DNA damage signaling pathway.

References

Application Notes and Protocols for the Quantification of Platyphyllonol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Platyphyllonol using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a phenolic compound of interest in various fields of research due to its potential biological activities. Accurate and precise quantification of this compound in different matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. This application note outlines two robust analytical methods for the determination of this compound: an HPLC-UV method for routine quantification and a highly sensitive and selective LC-MS/MS method for trace-level analysis.

General Sample Preparation from Plant Materials

The initial step for the analysis of this compound from plant sources involves efficient extraction of the analyte. The choice of solvent and extraction technique is critical for achieving high recovery.[1][2][3][4]

Protocol for Extraction from Plant Material:

  • Sample Homogenization: Weigh a precise amount of dried and powdered plant material (e.g., 1.0 g).

  • Solvent Extraction:

    • Add 20 mL of a suitable solvent, such as 70% methanol (B129727) in water, to the plant material.[5] The selection of the solvent is crucial and should be based on the polarity of the target compound.

    • For enhanced extraction efficiency, techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed. UAE, using an ultrasonic bath, can improve solvent penetration by disrupting plant cell walls.

  • Extraction Procedure:

    • Sonication: Place the mixture in an ultrasonic bath for 30 minutes at a controlled temperature.

    • Shaking: Alternatively, shake the mixture for a specified period (e.g., 24 hours) at room temperature.

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

    • The filtrate can be concentrated under reduced pressure using a rotary evaporator if necessary.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS analysis.

HPLC-UV Method for this compound Quantification

High-Performance Liquid Chromatography with UV detection is a widely used technique for the quantification of phenolic compounds in various samples.

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (B52724)
Gradient Elution 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-10% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV-Vis scan of a this compound standard (typically in the range of 280-330 nm for phenolic compounds)

Preparation of Standards and Samples:

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the desired concentration range.

  • Sample Preparation: Dilute the reconstituted plant extract with the initial mobile phase to a concentration within the calibration range.

Data Presentation: HPLC-UV Method Validation Parameters (Typical)
ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

LC-MS/MS Method for this compound Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices like biological fluids.

Experimental Protocol

This protocol is adapted from a method for a structurally similar compound, Platyphylline.

Sample Preparation from Human Plasma:

  • Aliquoting: Take 100 µL of human plasma in a microcentrifuge tube.

  • Internal Standard: Add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound or a structural analog).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic acid
Gradient Elution A suitable gradient to ensure separation from matrix components.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion (Q1): [M+H]⁺ for PlatyphyllonolProduct ion (Q3): To be determined by infusion of a standard solution
Data Presentation: LC-MS/MS Method Validation Parameters (Typical)
ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%
Matrix Effect To be evaluated to ensure no significant ion suppression or enhancement.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis plant_material Plant Material homogenization Homogenization plant_material->homogenization extraction Solvent Extraction (e.g., 70% MeOH, UAE) homogenization->extraction filtration Filtration (0.45 µm) extraction->filtration concentration Concentration filtration->concentration reconstitution_plant Reconstitution concentration->reconstitution_plant hplc_injection HPLC Injection reconstitution_plant->hplc_injection For HPLC-UV lcms_injection LC-MS/MS Injection reconstitution_plant->lcms_injection For LC-MS/MS (if from plant extract) c18_column C18 Separation hplc_injection->c18_column uv_detection UV Detection c18_column->uv_detection hplc_data Data Analysis (Quantification) uv_detection->hplc_data plasma_sample Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution_plasma Reconstitution evaporation->reconstitution_plasma reconstitution_plasma->lcms_injection lc_separation LC Separation lcms_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection lcms_data Data Analysis (Quantification) ms_detection->lcms_data

Caption: Workflow for this compound quantification.

Logical Relationship for Method Selection

G start Start: Need to Quantify this compound matrix_complexity Complex Matrix? (e.g., Plasma, Tissue) start->matrix_complexity concentration_level Trace Level Concentration? (e.g., < 1 µg/mL) matrix_complexity->concentration_level No lcms_method Use LC-MS/MS Method matrix_complexity->lcms_method Yes hplc_method Use HPLC-UV Method concentration_level->hplc_method No concentration_level->lcms_method Yes

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of Platyphyllonol Using MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllonol, a novel natural compound, has emerged as a potential candidate for anticancer drug development. Understanding its cytotoxic effects on cancer cells is a critical first step in its preclinical evaluation. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MCF-7 human breast adenocarcinoma cell line. MCF-7 cells are a well-characterized and widely used model for breast cancer research as they express estrogen receptors. The primary assay described here is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Data Presentation

As no specific experimental data for this compound is publicly available, a template for data presentation is provided below. Researchers should populate this table with their experimental findings.

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
582.1 ± 6.1
1065.7 ± 5.5
2548.9 ± 4.2
5023.4 ± 3.9
10010.1 ± 2.5

Note: The IC50 value, the concentration of a drug that inhibits cell growth by 50%, should be calculated from the dose-response curve generated from this data.

Experimental Protocols

Materials and Reagents
  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[1]

  • This compound (stock solution prepared in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution[2]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

MCF-7 Cell Culture
  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and antibiotics in T-75 flasks.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

MTT Assay Protocol
  • Cell Seeding:

    • Trypsinize the MCF-7 cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.[3]

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture MCF-7 Cell Culture seed Seed Cells in 96-well Plate culture->seed treat_cells Treat Cells with this compound seed->treat_cells prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: General experimental workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

apoptosis_pathway Figure 2. Hypothetical Apoptosis Pathway Induced by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound death_receptor Death Receptor This compound->death_receptor bcl2 Bcl-2 (Anti-apoptotic) Downregulation This compound->bcl2 bax Bax (Pro-apoptotic) Upregulation This compound->bax caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Dysfunction bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling cascade for this compound-induced apoptosis.

References

Application Notes and Protocols for Apoptosis Induction Assay Following Platyphyllonol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the induction of apoptosis by Platyphyllonol, a natural compound with potential therapeutic applications. The following sections detail the underlying signaling pathways, experimental workflows, and specific methodologies for assessing apoptosis in Pl.atyphyllonol-treated cells.

Introduction to this compound and Apoptosis

This compound is a natural product that, like many plant-derived polyphenolic compounds, is being investigated for its potential anticancer properties.[1][2] One of the key mechanisms by which anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis.[3][4] Apoptosis is a tightly regulated cellular process essential for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer.[5] Understanding how this compound induces apoptosis is crucial for its development as a potential therapeutic agent.

Apoptosis can be initiated through two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis.

Key Signaling Pathways in Apoptosis

The induction of apoptosis by natural compounds often involves the modulation of key signaling pathways that regulate cell survival and death.

Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress, which are common effects of many natural anticancer compounds. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3. The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of this pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.

Caption: Intrinsic apoptosis pathway induced by this compound.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated, which can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid to its truncated form (tBid), thereby engaging the intrinsic pathway.

G cluster_0 Extracellular cluster_2 Cytosol DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor binds DISC DISC (Receptor, Adaptor, Pro-caspase-8) Casp8 Pro-caspase-8 DeathReceptor->Casp8 recruits ActiveCasp8 Active Caspase-8 DISC->ActiveCasp8 Casp3 Pro-caspase-3 ActiveCasp8->Casp3 activates Bid Bid ActiveCasp8->Bid cleaves ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis tBid tBid Bid->tBid Bax Bax tBid->Bax activates (links to intrinsic pathway)

Caption: Extrinsic apoptosis pathway.

Experimental Workflow for Apoptosis Assessment

A typical workflow to assess this compound-induced apoptosis involves a series of assays to detect key apoptotic events, from early membrane changes to late-stage DNA fragmentation.

G cluster_assays Apoptosis Assays start Cell Culture (e.g., Cancer Cell Line) treatment Treat with this compound (Varying Concentrations and Time Points) start->treatment harvest Harvest Cells treatment->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin caspase Caspase Activity Assay (Fluorometric/Colorimetric) harvest->caspase western Western Blot (Apoptotic Protein Expression) harvest->western tunel TUNEL Assay (DNA Fragmentation) harvest->tunel analysis Data Analysis and Interpretation annexin->analysis caspase->analysis western->analysis tunel->analysis conclusion Conclusion on Apoptotic Induction analysis->conclusion

Caption: Experimental workflow for apoptosis assessment.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to quantify and characterize apoptosis induced by this compound.

Cell Viability Assay (MTT Assay)

This assay is a preliminary step to determine the cytotoxic concentration range of this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed 1 x 10⁶ cells in a T25 flask and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

Materials:

  • Cells treated with this compound

  • Caspase-3/7 activity assay kit (containing a specific substrate, e.g., DEVD-pNA or a fluorogenic substrate)

  • Lysis buffer

  • Microplate reader (colorimetric or fluorometric)

Protocol:

  • Seed cells in a 96-well plate and treat with this compound.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Add the caspase substrate to the cell lysate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify caspase activity relative to a standard curve or untreated control.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells and determine the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the protein expression to a loading control like β-actin.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines

Cell Line 24 hours (µM) 48 hours (µM) 72 hours (µM)
MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)

| HepG2 (Liver) | | | |

Table 2: Percentage of Apoptotic Cells after this compound Treatment (48 hours)

Treatment Viable (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Control
This compound (X µM)

| this compound (Y µM) | | | |

Table 3: Relative Caspase-3/7 Activity

Treatment Fold Change vs. Control
Control 1.0
This compound (X µM)

| this compound (Y µM) | |

Table 4: Relative Protein Expression Levels (Fold Change vs. Control)

Treatment Bcl-2 Bax Cleaved Caspase-3 Cleaved PARP
Control 1.0 1.0 1.0 1.0
This compound (X µM)

| this compound (Y µM) | | | | |

Conclusion

These application notes and protocols provide a robust framework for investigating the pro-apoptotic effects of this compound. By employing these methodologies, researchers can elucidate the molecular mechanisms underlying this compound-induced apoptosis, which is a critical step in its evaluation as a potential anticancer agent. The combination of quantitative assays and pathway analysis will provide a comprehensive understanding of its therapeutic potential.

References

Application Notes and Protocols for the Development of Platyphyllonol-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of Platyphyllonol, a diarylheptanoid natural product. The information presented herein is intended to guide researchers in the development of this compound-based therapeutic agents, with a focus on its potential anti-inflammatory and anticancer properties.

Introduction to this compound

This compound, with the chemical name (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, is a diarylheptanoid found in various plant species, including those of the Alnus and Curcuma genera. Diarylheptanoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While specific biological data for this compound is still emerging, studies on related diarylheptanoids provide a strong rationale for its investigation as a potential therapeutic agent.

Potential Therapeutic Applications

Based on the activities of structurally similar diarylheptanoids, this compound is a promising candidate for development in the following areas:

  • Anti-inflammatory Therapeutics: Diarylheptanoids have been shown to inhibit key inflammatory mediators.

  • Anticancer Therapeutics: A number of diarylheptanoids have demonstrated cytotoxicity against various cancer cell lines.

Data Presentation: Biological Activities of Related Diarylheptanoids

The following tables summarize the reported in vitro activities of various diarylheptanoids, providing a basis for the potential efficacy of this compound.

Table 1: Anticancer Activity of Diarylheptanoids Against Various Human Cancer Cell Lines

Diarylheptanoid CompoundCancer Cell LineAssayIC50 (µM)Reference
Compound 6 A549 (Lung)Cytotoxicity6.69 - 33.46[1][2]
Compound 6 HepG2 (Liver)Cytotoxicity6.69 - 33.46[1][2]
Compound 6 HeLa (Cervical)Cytotoxicity6.69 - 33.46[1]
Compound 6 MDA-MB-231 (Breast)Cytotoxicity6.69 - 33.46
Compound 6 HCT116 (Colon)Cytotoxicity6.69 - 33.46
Compound 16 A549 (Lung)Cytotoxicity6.69 - 33.46
Compound 16 HepG2 (Liver)Cytotoxicity6.69 - 33.46
Compound 16 HeLa (Cervical)Cytotoxicity6.69 - 33.46
Compound 16 MDA-MB-231 (Breast)Cytotoxicity6.69 - 33.46
Compound 16 HCT116 (Colon)Cytotoxicity6.69 - 33.46
Compound 17 A549 (Lung)Cytotoxicity6.69 - 33.46
Compound 17 HepG2 (Liver)Cytotoxicity6.69 - 33.46
Compound 17 HeLa (Cervical)Cytotoxicity6.69 - 33.46
Compound 17 MDA-MB-231 (Breast)Cytotoxicity6.69 - 33.46
Compound 17 HCT116 (Colon)Cytotoxicity6.69 - 33.46
Compound 18 A549 (Lung)Cytotoxicity6.69 - 33.46
Compound 18 HepG2 (Liver)Cytotoxicity6.69 - 33.46
Compound 18 HeLa (Cervical)Cytotoxicity6.69 - 33.46
Compound 18 MDA-MB-231 (Breast)Cytotoxicity6.69 - 33.46
Compound 18 HCT116 (Colon)Cytotoxicity6.69 - 33.46
Compound 19 A549 (Lung)Cytotoxicity6.69 - 33.46
Compound 19 HepG2 (Liver)Cytotoxicity6.69 - 33.46
Compound 19 HeLa (Cervical)Cytotoxicity6.69 - 33.46
Compound 19 MDA-MB-231 (Breast)Cytotoxicity6.69 - 33.46
Compound 19 HCT116 (Colon)Cytotoxicity6.69 - 33.46
Diarylheptanoid from A. officinarumHepG2 (Liver)MTT Assay24.86 µg/mL

Table 2: Anti-inflammatory Activity of Diarylheptanoids

Diarylheptanoid Compound/ExtractCell LineInflammatory MediatorEffectReference
Diarylheptanoid from A. officinarumRAW 264.7Nitric Oxide (NO)Inhibition
Diarylheptanoid from A. officinarumRAW 264.7TNF-αDownregulation of gene expression
Diarylheptanoid from A. officinarumRAW 264.7IL-1βDownregulation of gene expression
Diarylheptanoid from C. kwangsiensisDendritic CellsIL-12Reduced production
Diarylheptanoid from C. kwangsiensisDendritic CellsIL-6Reduced production
Diarylheptanoid from C. kwangsiensisDendritic CellsIL-1βReduced production
Compound 28 RAW 264.7Nitric Oxide (NO)Marked blockade of LPS-induced production
Compound 28 RAW 264.7IL-1βMarked blockade of LPS-induced production
Compound 28 RAW 264.7IL-6Marked blockade of LPS-induced production
Compound 40 RAW 264.7Nitric Oxide (NO)Marked blockade of LPS-induced production
Compound 40 RAW 264.7IL-1βMarked blockade of LPS-induced production
Compound 40 RAW 264.7IL-6Marked blockade of LPS-induced production

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HeLa, MDA-MB-231, HCT116)

  • Complete cell culture medium (specific to each cell line)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Protocol 2: Measurement of Nitric Oxide Production in Macrophages

This protocol is for assessing the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages using the Griess assay.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of sulfanilamide (B372717) solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by this compound.

Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol describes the quantification of TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 macrophages treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • 96-well ELISA plates

  • Wash buffer

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 from Protocol 2 to culture, pre-treat with this compound, and stimulate RAW 264.7 cells with LPS.

  • Supernatant Collection: After 24 hours of LPS stimulation, centrifuge the culture plates and collect the supernatant.

  • ELISA Assay:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.

    • Briefly, this involves coating the plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the ELISA kit protocol (typically 450 nm).

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples using the standard curve provided in the kit. Determine the percentage of inhibition of cytokine production by this compound.

Signaling Pathways and Experimental Workflows

The therapeutic effects of diarylheptanoids, and potentially this compound, are mediated through the modulation of key cellular signaling pathways.

Potential Anti-inflammatory Signaling Pathway of this compound

Diarylheptanoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation LPS LPS LPS->TLR4 Activates

Caption: Proposed anti-inflammatory mechanism of this compound.

Potential Anticancer Signaling Pathway of this compound

Some diarylheptanoids have been found to exert their anticancer effects by regulating the ATR/CHK1 signaling pathway, which is involved in the DNA damage response.

G cluster_0 Cellular Stress cluster_1 Cell Cycle Regulation DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Induces Apoptosis Apoptosis CHK1->Apoptosis Induces This compound This compound This compound->ATR Inhibits This compound->CHK1 Inhibits

Caption: Proposed anticancer mechanism of this compound.

Experimental Workflow for Therapeutic Agent Development

The following workflow outlines the key stages in the preclinical development of this compound-based therapeutic agents.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Lead Optimization Cytotoxicity Cytotoxicity Screening (MTT Assay) Signaling_Pathway Signaling Pathway Analysis (Western Blot, qPCR) Cytotoxicity->Signaling_Pathway Anti_inflammatory Anti-inflammatory Screening (NO, Cytokine Assays) Anti_inflammatory->Signaling_Pathway Dose_Response Dose-Response Studies Signaling_Pathway->Dose_Response Animal_Models Animal Models of Inflammation & Cancer Dose_Response->Animal_Models Toxicity Toxicity & Pharmacokinetic Studies Animal_Models->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR Formulation Formulation Development SAR->Formulation

Caption: Preclinical development workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Platyphyllonol Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Platyphyllonol. The information is designed to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a natural diarylheptanoid compound with the molecular formula C₁₉H₂₂O₄ and a molecular weight of 314.4 g/mol . Like many natural phenolic compounds, this compound has a hydrophobic structure, which can lead to poor solubility in aqueous solutions. This is a critical consideration for researchers as the compound must be fully dissolved to ensure accurate and reproducible results in biological assays and for the development of potential therapeutic formulations.

Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?

If you are encountering solubility issues with this compound, consider the following initial steps:

  • Sonication and Gentle Warming: Briefly sonicate the solution in an ultrasonic bath and gently warm it to 37°C. This can help overcome the initial energy barrier for dissolution.

  • pH Adjustment: this compound contains phenolic hydroxyl groups, which are weakly acidic. Increasing the pH of the aqueous solution can deprotonate these groups, leading to the formation of a more soluble phenolate (B1203915) salt.

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.

  • Inclusion of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.

A systematic troubleshooting workflow is detailed in the "Troubleshooting Guides" section.

Q3: What is the estimated pKa of this compound and how does it influence solubility?

This weakly acidic nature means that at physiological pH (~7.4), this compound will be predominantly in its neutral, less soluble form. By increasing the pH of the solution to be at or above the pKa, the equilibrium will shift towards the ionized, more soluble phenolate form.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution of a stock solution.

This is a common issue when a concentrated stock of this compound, typically prepared in an organic solvent like DMSO or ethanol (B145695), is diluted into an aqueous buffer.

Troubleshooting Workflow:

G start Precipitation upon dilution of stock check_solvent Check final solvent concentration start->check_solvent reduce_solvent Reduce final solvent concentration (e.g., <1% for ethanol, <0.5% for DMSO) check_solvent->reduce_solvent Is it too high? add_cosolvent Incorporate a co-solvent in the aqueous buffer before adding stock check_solvent->add_cosolvent Is it low? sonicate Sonicate briefly after dilution reduce_solvent->sonicate use_surfactant Add a surfactant to the aqueous buffer add_cosolvent->use_surfactant Still precipitates? add_cosolvent->sonicate use_surfactant->sonicate success This compound remains in solution sonicate->success Resolved failure Precipitation persists sonicate->failure Not Resolved

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Low and inconsistent results in biological assays.

Poor solubility of this compound can lead to an overestimation of the actual concentration in solution, resulting in variability and inaccuracies in experimental outcomes.

Strategies to Ensure Complete Solubilization:

  • pH Adjustment: For cell-free assays, consider using a buffer with a pH of 8.0 or higher. For cell-based assays, ensure the final pH of the medium is compatible with cell viability.

  • Co-solvent Optimization: Systematically test different concentrations of co-solvents to find the optimal balance between solubility enhancement and potential toxicity to cells.

  • Surfactant Screening: Evaluate different non-ionic surfactants, such as Tween® 20 or Polysorbate 80, at concentrations above their critical micelle concentration (CMC).

Data Presentation

Table 1: Estimated pH-Dependent Solubility Profile of this compound

pHPredominant SpeciesExpected Relative Aqueous SolubilityRationale
< 8.0NeutralLowBelow the estimated pKa, the neutral form of this compound dominates, which is less soluble in water.
8.5Neutral / AnionicModerateAs the pH approaches the pKa, a significant portion of this compound will be in the more soluble anionic (phenolate) form.
> 9.5AnionicHighAbove the estimated pKa, the majority of this compound will be deprotonated, leading to a substantial increase in aqueous solubility due to the charged nature of the ion.

Table 2: Recommended Starting Concentrations for Solubility Enhancers

Solubility EnhancerTypeRecommended Starting Concentration (in final aqueous solution)Considerations for In Vitro Assays
EthanolCo-solvent0.5 - 1.0% (v/v)Most cell lines can tolerate up to 1% ethanol for extended periods, but it is advisable to perform a vehicle control to account for any effects of the solvent on cell viability or the assay readout.[3][4]
DMSOCo-solvent0.1 - 0.5% (v/v)DMSO is a powerful solvent but can be toxic to cells at higher concentrations. Keeping the final concentration below 0.5% is generally recommended.
Tween® 20Surfactant0.01 - 0.1% (v/v)The critical micelle concentration (CMC) of Tween® 20 is approximately 0.006% (w/v). Using a concentration above the CMC is necessary for micellar solubilization.[5]
PEG 400Co-solvent1 - 5% (v/v)Polyethylene glycol (PEG) 400 is a less toxic co-solvent that can be used at higher concentrations than ethanol or DMSO in some applications.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard procedure to determine the thermodynamic solubility of this compound in a specific aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

    • Ensure that there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid material.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a standard curve of this compound of known concentrations to accurately quantify the amount in the sample.

Protocol 2: Preparation of a this compound Working Solution using a Co-solvent

This protocol describes the preparation of a this compound working solution for in vitro experiments.

  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO or ethanol to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Store the stock solution at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Perform serial dilutions of the stock solution into the aqueous experimental buffer or cell culture medium to achieve the desired final concentrations.

    • Ensure that the final concentration of the organic solvent is low and consistent across all experimental conditions, including the vehicle control (e.g., <0.5% DMSO).

    • Vortex or gently mix the working solutions immediately after preparation. For some compounds, brief sonication may be beneficial.

Signaling Pathway Modulation

Natural phenolic compounds, a class to which this compound belongs, are known to modulate various intracellular signaling pathways, particularly those involved in inflammation and cellular stress responses. A common pathway affected by such compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Pro_inflammatory_genes activates transcription

Caption: this compound's potential role in NF-κB signaling.

References

Technical Support Center: Optimizing Platyphyllonol Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature with specific in vitro experimental data for Platyphyllonol is limited. Therefore, this guide utilizes data from a structurally related and extensively studied flavonoid, Quercetin and its glycosides , as a proxy. This information is intended to provide a robust starting point and a methodological framework for your experiments with this compound. It is crucial to determine the optimal conditions for your specific cell lines and assays empirically.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its concentration critical in vitro?

This compound is a natural flavonoid, a class of polyphenolic compounds found in plants. Like many flavonoids, it is presumed to possess biological activities such as anti-inflammatory, antioxidant, and potentially cytotoxic effects.[1] The concentration of this compound is a critical parameter in in vitro experiments because its biological effects are dose-dependent. An insufficient concentration may not elicit a measurable response, while an excessive concentration could lead to non-specific effects or cytotoxicity, masking the intended biological activity.

Q2: What is the best solvent for dissolving this compound?

Due to its polyphenolic structure, this compound is expected to have low solubility in aqueous solutions like cell culture media. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[2][3] Other organic solvents such as ethanol (B145695) may also be used. It is essential to keep the final concentration of the organic solvent in the cell culture medium as low as possible (ideally ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Q3: What are the likely biological activities of this compound?

Based on the known activities of other flavonoids, this compound is likely to exhibit anti-inflammatory and antioxidant properties.[1][4] It may also show cytotoxic activity against cancer cell lines at higher concentrations. These effects are often mediated through the modulation of key cellular signaling pathways.

Q4: Which signaling pathways is this compound likely to affect?

Flavonoids are known to modulate several important signaling pathways involved in inflammation and cell proliferation. The most probable targets for this compound include the NF-κB, MAPK, and JAK-STAT pathways. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators.

Troubleshooting Guide

Issue: Precipitation of this compound in Cell Culture Medium

  • Q: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?

    • A: This is a common issue with poorly water-soluble compounds. Here are some troubleshooting steps:

      • Pre-warm the medium: Ensure your cell culture medium is warmed to 37°C before adding the this compound stock solution.

      • Use a higher stock concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration low.

      • Optimize the dilution method: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

      • Perform a solubility test: Before your main experiment, determine the maximum soluble concentration of this compound in your specific cell culture medium.

Issue: Unexpected Cytotoxicity

  • Q: My cells are dying at concentrations where I expect to see a biological effect. What could be the cause?

    • A: Unintended cytotoxicity can arise from several factors:

      • High DMSO concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding a pre-determined non-toxic level for your cell line (typically below 0.5%). Run a vehicle control (medium with the same DMSO concentration but without this compound) to assess solvent toxicity.

      • Compound-induced cytotoxicity: this compound itself may be cytotoxic to your specific cell line at the tested concentrations. It is crucial to perform a dose-response cell viability assay to determine the non-toxic concentration range.

      • Instability of the compound: The compound may degrade in the culture medium over time, producing toxic byproducts.

Data Presentation

Table 1: Solubility of Quercetin (Proxy for this compound)
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL
Ethanol~2 mg/mL
Water~0.01 mg/mL (at 25°C)
1:4 DMSO:PBS (pH 7.2)~1 mg/mL
Table 2: Reported In Vitro Effective Concentrations of Quercetin and its Glycosides (Proxy Data)
CompoundCell LineAssayEffective Concentration (IC50)Reference
QuercetinVarious Cancer Cell LinesCytotoxicity (MTT Assay)10 - 120 µM (after 24-72h)
QuercetinRAW 264.7IL-6 Production6.25 - 25 µM
Quercetin-3-O-diglucoside-7-O-glucosideRAW 264.7Nitric Oxide (NO) Production~50-100 µM
Quercetin-3-O-diglucoside-7-O-glucoside-Lipoxygenase (LOX) InhibitionIC50 = 1.27 mM
Quercetin 7-O-β-d-(4″-O-methyl)glucopyranoside-COX-1 InhibitionIC50 = 45.06 µM
Quercetin 7-O-β-d-(4″-O-methyl)glucopyranoside-COX-2 InhibitionIC50 = 49.23 µM
Isoquercetin-Cytotoxicity~500 µM
Rutin (Quercetin-3-O-rutinoside)-Cytotoxicity~500 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM).

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic concentration range of this compound.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a medium-only control.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the controls.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Measurement)

Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent system

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cell viability assay) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).

  • After incubation, collect the cell culture supernatant from each well.

  • Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent system according to the manufacturer's instructions.

  • Read the absorbance at the specified wavelength (e.g., 540 nm).

  • Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cyto Cytotoxicity Assessment cluster_bioassay Biological Assay prep_stock Prepare this compound Stock Solution (in DMSO) solubility_test Determine Max Solubility in Culture Medium prep_stock->solubility_test cell_seeding_cyto Seed Cells solubility_test->cell_seeding_cyto treatment_cyto Treat with Serial Dilutions cell_seeding_cyto->treatment_cyto viability_assay Perform Cell Viability Assay (e.g., MTT) treatment_cyto->viability_assay determine_range Determine Non-Toxic Concentration Range viability_assay->determine_range cell_seeding_bio Seed Cells determine_range->cell_seeding_bio pretreatment Pre-treat with Non-Toxic Concentrations of this compound cell_seeding_bio->pretreatment stimulation Induce Biological Response (e.g., with LPS) pretreatment->stimulation assay Perform Specific Assay (e.g., Measure NO, Cytokines) stimulation->assay analysis Analyze and Interpret Results assay->analysis

Figure 1: General experimental workflow for optimizing this compound concentration.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Gene translocates to This compound This compound This compound->IKK inhibits IkB_NFkB->NFkB_active releases

Figure 2: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_cytoplasm Cytoplasm Stimulus Stress / Mitogens Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene translocates to This compound This compound This compound->MEK inhibits

Figure 3: Potential modulation of the MAPK/ERK signaling pathway by this compound.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription (Inflammation, Immunity) Nucleus->Gene translocates to This compound This compound This compound->JAK inhibits

Figure 4: Potential interference of this compound with the JAK-STAT signaling pathway.

References

Technical Support Center: Enhancing the Stability and Shelf-Life of Platyphyllonol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Platyphyllonol solutions. Our goal is to help you improve the stability and extend the shelf-life of your experimental solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation, storage, and use of this compound solutions.

Issue 1: Precipitation or Cloudiness Observed in the Solution

Potential Causes:

  • Poor Solubility: this compound, like many phenolic compounds, has limited aqueous solubility. The chosen solvent may not be appropriate for the desired concentration.

  • Solvent Evaporation: Over time, especially if not stored in a tightly sealed container, the solvent can evaporate, leading to an increase in the concentration of this compound beyond its solubility limit.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. A solution prepared at a higher temperature may precipitate upon cooling.

  • pH Shift: The solubility of phenolic compounds can be pH-dependent. A change in the pH of the solution could cause this compound to precipitate.

Troubleshooting Steps:

  • Verify Solvent Compatibility: Ensure you are using a suitable solvent for this compound. Organic solvents like DMSO and ethanol (B145695) are generally good choices for creating stock solutions. For aqueous buffers, determine the optimal pH for solubility.

  • Gentle Warming and Sonication: If precipitation is observed, gently warm the solution (e.g., in a 37°C water bath) and sonicate to aid in redissolving the compound. Avoid excessive heat, which could lead to degradation.

  • Prepare a Fresh Stock Solution: If the precipitate does not redissolve, it is best to prepare a fresh stock solution, ensuring the compound is fully dissolved before making further dilutions.

  • Consider Co-solvents: For aqueous solutions, the addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol) can improve the solubility of this compound.

  • Proper Storage: Always store solutions in tightly sealed vials to prevent solvent evaporation.

Issue 2: Color Change in the Solution (e.g., Yellowing or Browning)

Potential Causes:

  • Oxidation: this compound's phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This is a common cause of color change in phenolic compound solutions.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of this compound, leading to the formation of colored byproducts.

  • pH-related Degradation: Extreme pH conditions (highly acidic or alkaline) can promote the degradation of this compound.

Troubleshooting Steps:

  • Protect from Light: Store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Minimize Oxygen Exposure: Prepare solutions using deoxygenated solvents and consider purging the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.

  • Use of Antioxidants: The addition of antioxidants can help to prevent oxidative degradation.

  • Control pH: Maintain the pH of aqueous solutions within a stable range, avoiding extremes. Buffering the solution can help.

  • Store at Low Temperatures: Storing solutions at lower temperatures (e.g., -20°C or -80°C) can significantly slow down the rate of degradation.

Issue 3: Loss of Biological Activity or Potency

Potential Causes:

  • Chemical Degradation: The loss of potency is often a direct result of the chemical degradation of this compound through oxidation, hydrolysis, or photodegradation.

  • Improper Storage: Storing solutions at inappropriate temperatures or for extended periods can lead to a gradual loss of the active compound.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can accelerate degradation.

Troubleshooting Steps:

  • Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes.

  • Follow Recommended Storage Conditions: Adhere to recommended storage temperatures (-20°C for short-term, -80°C for long-term).

  • Perform Stability Studies: To understand the stability of your specific formulation, conduct a stability study by analyzing the concentration of this compound over time using a stability-indicating method like HPLC.

  • Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to prepare a stock solution of this compound?

A1: It is recommended to first dissolve this compound powder in a high-purity organic solvent such as DMSO or ethanol to create a concentrated stock solution. Ensure the powder is completely dissolved by gentle vortexing or sonication. For subsequent dilutions into aqueous media, add the stock solution dropwise to the aqueous buffer while stirring to avoid localized high concentrations that could lead to precipitation.

Q2: What are the ideal storage conditions for this compound solutions?

A2: For long-term stability, this compound solutions, especially stock solutions in organic solvents, should be stored at -80°C.[1] For short-term storage (up to a few weeks), -20°C is generally acceptable.[1] All solutions should be stored in tightly sealed, light-protected (amber) vials.

Q3: How can I improve the aqueous solubility of this compound?

A3: To improve the aqueous solubility of this compound, you can consider the following approaches:

  • pH Adjustment: The solubility of phenolic compounds can be increased in slightly alkaline conditions due to the deprotonation of the hydroxyl groups. However, be aware that high pH can also accelerate degradation.

  • Use of Co-solvents: Adding a small amount of a water-miscible organic solvent like ethanol or PEG 400 can enhance solubility.

  • Encapsulation: Complexation with cyclodextrins or encapsulation in liposomes can significantly improve aqueous solubility and stability.

Q4: What are the signs of this compound degradation?

A4: Visual signs of degradation can include a change in the color of the solution (typically yellowing or browning), the formation of a precipitate, or a decrease in the solution's clarity. However, a significant loss of potency can occur without any visible changes. Therefore, analytical methods like HPLC are necessary to accurately assess stability.

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the concentration of this compound over time. This involves developing an HPLC method that can separate the intact this compound from any potential degradation products. By analyzing samples at different time points, you can determine the rate of degradation and establish a reliable shelf-life for your solution under specific storage conditions.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA good solvent for preparing high-concentration stock solutions.[2][3]
EthanolSolubleAnother suitable solvent for stock solutions.[2]
MethanolSolubleCan be used as a solvent for analytical purposes.
WaterInsolubleThis compound has very low solubility in water.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainer
Powder-20°CLong-term (years)Tightly sealed, light-resistant
Solution (in organic solvent)-80°CLong-term (months to a year)Tightly sealed, amber glass vial
Solution (in organic solvent)-20°CShort-term (weeks)Tightly sealed, amber glass vial
Aqueous Solution2-8°CVery short-term (days, stability should be verified)Sterile, tightly sealed, amber vial

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of high-purity DMSO or ethanol to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the tube gently until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general starting method that may require optimization for your specific instrumentation and requirements.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-31 min: Linear gradient back to 95% A, 5% B

      • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound (a photodiode array detector is recommended to determine the optimal wavelength, likely in the range of 280 nm due to the phenolic rings).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the this compound solution to be tested in the mobile phase to a suitable concentration within the linear range of the detector.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing a truly stability-indicating analytical method.

  • Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours.

  • Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method to observe the formation of degradation products and the decrease in the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation (Optional) cluster_storage Storage cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solution (e.g., in buffer) prep_stock->prep_working Dilution stress_acid Acid Hydrolysis prep_working->stress_acid stress_base Base Hydrolysis prep_working->stress_base stress_oxid Oxidation prep_working->stress_oxid stress_thermal Thermal prep_working->stress_thermal stress_photo Photodegradation prep_working->stress_photo storage_conditions Store under defined conditions (Temp, Light, Time) prep_working->storage_conditions hplc_analysis HPLC Analysis stress_acid->hplc_analysis stress_base->hplc_analysis stress_oxid->hplc_analysis stress_thermal->hplc_analysis stress_photo->hplc_analysis storage_conditions->hplc_analysis data_analysis Data Analysis (Peak Area, % Degradation) hplc_analysis->data_analysis

Caption: Experimental workflow for this compound stability testing.

troubleshooting_flowchart start Issue with this compound Solution issue_type What is the issue? start->issue_type precipitation Precipitation / Cloudiness issue_type->precipitation Precipitation color_change Color Change issue_type->color_change Color Change potency_loss Loss of Potency issue_type->potency_loss Potency Loss solubility_check Check Solvent & Concentration precipitation->solubility_check oxidation_check Protect from Light & Oxygen color_change->oxidation_check storage_check Review Storage Conditions potency_loss->storage_check redissolve Warm / Sonicate solubility_check->redissolve Incorrect new_solution Prepare Fresh Solution solubility_check->new_solution Correct add_antioxidant Consider Antioxidant oxidation_check->add_antioxidant aliquot Aliquot Stock Solution storage_check->aliquot Improper fresh_prep Use Freshly Prepared Solution storage_check->fresh_prep Proper

Caption: Troubleshooting decision tree for this compound solutions.

References

Technical Support Center: Overcoming Resistance to Platyphyllonol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Platyphyllonol in cancer cell lines.

Troubleshooting Guide

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the possible reasons?

A1: Reduced responsiveness, or acquired resistance, to this compound can arise from several mechanisms. The most common causes include:

  • Increased Drug Efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which can counteract the apoptotic effects of this compound.[1][2][3]

  • Epithelial-Mesenchymal Transition (EMT): The induction of EMT has been linked to drug resistance in various cancers.[4] Cells undergoing EMT may exhibit increased motility and resistance to apoptosis.

  • Target Modification: Although less common for natural products with multiple targets, mutations or alterations in the direct molecular target of this compound could reduce its binding affinity and effectiveness.

To investigate these possibilities, we recommend a systematic approach outlined in the experimental workflow below.

Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?

A2: A combination of molecular and functional assays can be used to assess the involvement of drug efflux pumps.

  • Gene and Protein Expression Analysis: Use RT-qPCR and Western blotting, respectively, to compare the expression levels of genes encoding major ABC transporters (e.g., ABCB1 for P-gp, ABCC1 for MRP1) between your sensitive and resistant cell lines.

  • Functional Assays: Employ efflux pump inhibitors, such as Verapamil or Cyclosporin A, in combination with this compound. A restoration of sensitivity to this compound in the presence of an inhibitor suggests the involvement of efflux pumps. Rhodamine 123 accumulation and efflux assays can also be used to functionally assess P-gp activity.

Q3: The IC50 value of this compound in my cell line has significantly increased. What experiments should I perform to understand the underlying resistance mechanism?

A3: A significant increase in the IC50 value is a clear indicator of resistance. To dissect the mechanism, we suggest the following experimental workflow:

  • Confirm Resistance: Re-evaluate the IC50 of this compound in both the parental (sensitive) and the suspected resistant cell line using a cell viability assay (e.g., MTT or SRB assay).

  • Investigate Apoptosis: Compare the apoptotic response of sensitive and resistant cells to this compound treatment using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. A reduced apoptotic population in the resistant cells is expected.

  • Analyze Key Signaling Pathways: Perform Western blot analysis to examine the activation status (i.e., phosphorylation levels) of key proteins in pro-survival pathways, such as Akt, mTOR, ERK1/2, and STAT3, in both cell lines with and without this compound treatment.[1]

  • Assess EMT Markers: Evaluate the expression of EMT markers by Western blotting or immunofluorescence. Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., N-cadherin, Vimentin) in the resistant cells.

The following diagram illustrates a general workflow for investigating this compound resistance:

G cluster_0 Initial Observation cluster_1 Confirmation & Characterization cluster_2 Mechanism Investigation cluster_3 Strategy to Overcome Resistance start Decreased sensitivity to this compound ic50 Determine IC50 values (Sensitive vs. Resistant) start->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis efflux Efflux Pump Analysis (RT-qPCR, Western, Functional Assay) apoptosis->efflux signaling Signaling Pathway Analysis (Western Blot for p-Akt, p-ERK) apoptosis->signaling emt EMT Marker Analysis (Western Blot for E-cadherin, Vimentin) apoptosis->emt reversal Reversal of Resistance (e.g., using efflux pump inhibitors) efflux->reversal combination Combination Therapy (e.g., with PI3K/mTOR inhibitors) signaling->combination emt->combination

Caption: Experimental workflow for investigating this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound, a novel natural diterpenoid, is believed to exert its anticancer effects through the induction of apoptosis and inhibition of cell proliferation. Its primary mechanism involves the suppression of key pro-survival signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. By inhibiting these pathways, this compound leads to cell cycle arrest and activation of the intrinsic apoptotic cascade.

The following diagram illustrates the proposed signaling pathway of this compound and potential resistance mechanisms:

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Response cluster_3 Resistance Mechanisms This compound This compound PI3K PI3K This compound->PI3K inhibits ERK ERK This compound->ERK inhibits Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation ERK->Proliferation Pgp P-gp Efflux Pump Pgp->this compound efflux Akt_mut Constitutive Akt Activation Akt_mut->mTOR activates

References

Technical Support Center: Minimizing Off-Target Effects of Platyphyllonol in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Platyphyllonol. Our goal is to help you design robust experiments and accurately interpret your data by minimizing and understanding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural diarylheptanoid compound. Diarylheptanoids as a class are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2][3][4] Studies on related diarylheptanoids suggest that their mechanisms of action can involve the modulation of various signaling pathways.[1]

Q2: What are off-target effects and why are they a concern with compounds like this compound?

Off-target effects occur when a compound interacts with cellular components other than its intended primary target, leading to unintended biological consequences. For natural products like this compound, which can have complex chemical structures, the potential for off-target interactions is a critical consideration. These effects can lead to misinterpretation of experimental results, unexpected cytotoxicity, or the activation of unintended signaling pathways.

Q3: What are some potential off-target signaling pathways that this compound might modulate?

Based on studies of other diarylheptanoids, this compound could potentially interact with a variety of signaling pathways. Researchers should be aware of potential modulation of pathways such as:

  • DNA Damage Response: Some diarylheptanoids have been shown to affect the ATR/CHK1 signaling pathway.

  • Cell Proliferation and Apoptosis: The p53 pathway is a common target for natural compounds with anti-cancer activity.

  • Metastasis and Angiogenesis: Pathways involving matrix metalloproteinase-9 (MMP9) and vascular endothelial growth factor (VEGF) have been implicated in the activity of diarylheptanoids.

  • Kinase Signaling: Many small molecules can exhibit off-target effects by binding to the ATP-binding pocket of various kinases.

Q4: How can I begin to assess the potential off-target effects of this compound in my cellular assay?

A crucial first step is to perform a dose-response curve for both your intended biological effect and general cytotoxicity. This will help you determine a therapeutic window—a concentration range where you observe the desired on-target activity with minimal cell death. Running a cytotoxicity assay (e.g., MTT or LDH release) in parallel with your primary functional assay is highly recommended.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Concentrations Required for On-Target Effect

Possible Cause Troubleshooting Steps
Off-target toxicity 1. Lower this compound Concentration: Determine the minimal effective concentration for your on-target effect. 2. Time-Course Experiment: Investigate if shorter incubation times can achieve the desired on-target effect with reduced toxicity. 3. Use a Different Cell Line: Test this compound in a cell line that does not express the intended target to see if cytotoxicity persists.
Solvent Toxicity 1. Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is well below the toxic threshold for your cell line (typically <0.5%). 2. Run a Solvent Control: Always include a vehicle-only control in your experiments.
Compound Instability 1. Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment from a stable stock. 2. Verify Compound Integrity: If possible, verify the purity and integrity of your this compound stock using analytical methods.

Issue 2: Inconsistent or Unexplained Phenotypic Results

Possible Cause Troubleshooting Steps
Modulation of an Unknown Off-Target Pathway 1. Reporter Gene Assays: Use reporter cell lines for common signaling pathways (e.g., NF-κB, Wnt, MAPK) to screen for unexpected activation or inhibition. 2. Kinase Profiling: Submit this compound for a commercial kinase profiling service to identify any unintended kinase targets. 3. Cellular Thermal Shift Assay (CETSA): Use CETSA to identify direct binding of this compound to on- and off-target proteins within the cell.
Cell Line-Specific Effects 1. Test in Multiple Cell Lines: Compare the effects of this compound in a panel of different cell lines to determine if the observed phenotype is cell-type specific.
Experimental Variability 1. Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and treatment conditions. 2. Include Proper Controls: Use positive and negative controls for your assay to ensure it is performing as expected.

Quantitative Data for Assessing Off-Target Effects

While specific quantitative data for this compound is not yet widely available, researchers should aim to generate the following types of data to characterize its off-target profile:

Parameter Experimental Method Purpose
IC50 / EC50 Dose-response assays for on-target activity and cytotoxicityTo determine the therapeutic window and selectivity index.
Binding Affinity (Kd) Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR)To quantify the direct binding of this compound to on- and off-target proteins.
Kinase Inhibition (% at a given concentration) Kinase profiling assaysTo identify unintended inhibition of a broad range of kinases.
Pathway Activation/Inhibition (Fold change) Reporter gene assaysTo quantify the effect of this compound on the activity of specific signaling pathways.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of this compound's direct binding to target proteins in a cellular context.

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control (e.g., DMSO) or various concentrations of this compound for a predetermined time to allow for cellular uptake and target engagement.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler to induce protein denaturation.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or other protein quantification methods. A stabilized protein (due to ligand binding) will remain in the soluble fraction at higher temperatures.

Protocol 2: Reporter Gene Assay for Pathway Analysis

This protocol is used to determine if this compound activates or inhibits a specific signaling pathway.

  • Cell Transfection/Seeding: Use a commercially available reporter cell line or transfect your cells with a reporter plasmid containing a response element for the pathway of interest (e.g., NF-κB response element) driving the expression of a reporter gene (e.g., luciferase or GFP). Seed the cells in a multi-well plate.

  • Cell Treatment: Treat the cells with a range of this compound concentrations. Include a known activator or inhibitor of the pathway as a positive control.

  • Incubation: Incubate the cells for a sufficient period to allow for changes in reporter gene expression (typically 6-24 hours).

  • Assay: For luciferase reporters, lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer. For GFP reporters, measure the fluorescence using a plate reader or microscope.

  • Data Analysis: Normalize the reporter signal to a co-transfected control plasmid or to cell viability to account for differences in transfection efficiency and cell number.

Visualizations

G cluster_0 Experimental Workflow to Identify Off-Target Effects A Treat Cells with this compound B Assess On-Target Activity A->B C Assess Cytotoxicity (e.g., MTT assay) A->C D Determine Therapeutic Window B->D C->D E Phenotype Consistent with On-Target Effect? D->E F Proceed with On-Target Validation E->F Yes G Investigate Off-Target Effects E->G No H Kinase Profiling G->H I Reporter Gene Assays G->I J Cellular Thermal Shift Assay (CETSA) G->J K Identify and Validate Off-Targets H->K I->K J->K

Caption: Workflow for investigating this compound's off-target effects.

G cluster_1 Potential Signaling Pathways Modulated by Diarylheptanoids cluster_dna DNA Damage Response cluster_apoptosis Apoptosis & Proliferation cluster_metastasis Metastasis & Angiogenesis This compound This compound ATR ATR This compound->ATR p53 p53 This compound->p53 MMP9 MMP9 This compound->MMP9 VEGFR2 VEGFR-2 This compound->VEGFR2 CHK1 CHK1 ATR->CHK1

Caption: Inferred signaling pathways potentially modulated by this compound.

References

refining Platyphyllonol purification to remove impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of Platyphyllonol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources is it typically isolated?

This compound is a diarylheptanoid, a class of plant secondary metabolites. It has been reported in various plant species, including those of the Alnus (alder) and Curcuma (turmeric) genera. These plants synthesize a variety of structurally related compounds, which can be a source of impurities during the purification process.

Q2: What are the common impurities encountered during this compound purification from plant extracts?

When extracting this compound from plant sources, several types of impurities can be co-extracted. These often include:

  • Other Diarylheptanoids: Structurally similar compounds, such as oregonin (B3271705) in alder bark, can be difficult to separate.

  • Curcuminoids: If isolating from Curcuma species, other curcuminoids like curcumin, demethoxycurcumin, and bisdemethoxycurcumin (B1667434) are major impurities.

  • Flavonoids: These are another class of polyphenolic compounds commonly found in plants.

  • Terpenoids: A diverse class of organic compounds produced by a variety of plants.

  • Polysaccharides and Sugars: These are often co-extracted, especially with more polar solvents.

  • Proteins and Lignans: These macromolecules can also be present in crude extracts.[1]

Q3: What are the general steps for the extraction and purification of this compound?

A general workflow for the purification of this compound and similar diarylheptanoids from plant material involves the following steps:

  • Extraction: The dried and ground plant material is typically extracted with an organic solvent. Ethanol (B145695), methanol, and ethyl acetate (B1210297) are commonly used.[1][2][3]

  • Preliminary Purification: The crude extract is often partitioned between different solvents to remove highly polar or non-polar impurities.

  • Chromatographic Separation: Column chromatography is the primary method for isolating this compound. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often employed as a final polishing step.[1]

  • Crystallization: If a crystalline solid is desired, crystallization from a suitable solvent system can be used to further enhance purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low concentration of this compound in the crude extract.Inefficient initial extraction.Optimize the extraction solvent and conditions. Consider using a sequence of solvents with increasing polarity (e.g., hexane (B92381) followed by ethyl acetate, then ethanol). Accelerated Solvent Extraction (ASE) or Soxhlet extraction may improve efficiency.
Loss of this compound during solvent partitioning.This compound partitioning into the wrong solvent layer.Check the polarity of this compound and the solvents used. Adjust the solvent system to ensure this compound remains in the desired phase.
Poor recovery from the chromatography column.Irreversible adsorption of this compound onto the stationary phase.For silica gel chromatography, consider adding a small percentage of a modifier like acetic acid or triethylamine (B128534) to the mobile phase to reduce tailing and improve recovery. Alternatively, use a less adsorptive stationary phase like Sephadex LH-20.
Degradation of this compound during the process.Instability of the compound due to pH, temperature, or light.While specific data for this compound is limited, related compounds can be sensitive to heat and basic conditions. It is advisable to work at moderate temperatures and neutral or slightly acidic pH. Protect the sample from direct light.
Presence of Persistent Impurities
Symptom Possible Cause Suggested Solution
Co-elution of impurities with this compound in column chromatography.Impurities have similar polarity to this compound.Optimize the mobile phase composition. For silica gel, try a different solvent system with varying polarity. Gradient elution is often more effective than isocratic elution for separating complex mixtures.
Impurities still present after initial chromatography.The chosen chromatographic method has insufficient resolution.Employ a secondary chromatographic technique with a different separation principle. For example, if normal-phase silica gel chromatography was used, follow up with reversed-phase HPLC or size-exclusion chromatography on Sephadex LH-20.
Broad or tailing peaks in HPLC, indicating unresolved impurities.Secondary interactions with the stationary phase or column overload.For basic compounds that tail on silica-based columns, reducing the mobile phase pH can help. Ensure the sample is not overloaded on the column.
Experimental Protocols

General Protocol for Purification of Diarylheptanoids from Alder Bark

This protocol is adapted from methods used for purifying oregonin, a diarylheptanoid structurally similar to this compound, from alder bark.

  • Extraction:

    • Air-dried and powdered alder bark is sequentially extracted with hexane, ethyl acetate, and ethanol using a Soxhlet apparatus. The diarylheptanoids are typically found in the ethyl acetate and ethanol fractions.

  • Column Chromatography (Silica Gel):

    • The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto a silica gel column.

    • The column is eluted with a gradient of increasing polarity, for example, a chloroform-methanol mixture. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

    • Fractions containing the desired compound are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The partially purified fraction is further purified by preparative HPLC on a C18 column.

    • A common mobile phase is a gradient of water (often with a small amount of acid like formic acid to improve peak shape) and acetonitrile (B52724) or methanol.

    • The peak corresponding to this compound is collected.

  • Purity Analysis:

    • The purity of the final product is assessed by analytical HPLC, and the structure is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

Table 1: Comparison of Purity and Yield for Curcuminoid Purification (Illustrative Example)

The following table, adapted from studies on curcuminoids, illustrates how quantitative data can be presented to compare the effectiveness of different purification steps. Similar tables should be generated during the development of a this compound purification protocol.

Purification Stage Compound Purity (%) Recovery (%)
Crude Methanol ExtractCurcumin45.2100
Demethoxycurcumin28.1100
Bisdemethoxycurcumin15.7100
After Silica Gel ChromatographyCurcumin84.090.6
Demethoxycurcumin86.059.7
Bisdemethoxycurcumin80.639.0
After CrystallizationCurcumin>9988.5
Demethoxycurcumin98.679.7
Bisdemethoxycurcumin98.368.8

Data adapted from studies on curcuminoid purification for illustrative purposes.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Dried Plant Material (e.g., Alnus or Curcuma) extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Optional) crude_extract->partitioning column_chrom Column Chromatography (e.g., Silica Gel) partitioning->column_chrom fractions Collected Fractions column_chrom->fractions prep_hplc Preparative HPLC (e.g., C18 Column) fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Purity Analysis (HPLC, MS, NMR) pure_this compound->analysis

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Logic for Low Product Purity

troubleshooting_purity start Low Purity of this compound check_tlc Analyze by TLC/HPLC: Are impurities more or less polar? start->check_tlc more_polar Impurities are more polar check_tlc->more_polar More Polar less_polar Impurities are less polar check_tlc->less_polar Less Polar same_polarity Impurities have similar polarity check_tlc->same_polarity Similar Polarity solution1 Increase polarity of initial mobile phase in normal phase chromatography. more_polar->solution1 solution2 Decrease polarity of initial mobile phase in normal phase chromatography. less_polar->solution2 solution3 Change stationary phase (e.g., Reversed-Phase C18) or use a different solvent system. same_polarity->solution3

Caption: Troubleshooting guide for addressing low purity of this compound.

References

addressing Platyphyllonol degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for researchers utilizing Platyphyllonol in their experimental workflows. This resource provides essential guidance on mitigating degradation and ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored. Is it degraded?

A change in color, such as yellowing, can be an indicator of this compound degradation. This is often due to oxidation or other chemical transformations. It is crucial to prepare fresh solutions for each experiment and to store stock solutions under appropriate conditions (see Troubleshooting Guide).

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could degradation be the cause?

Yes, inconsistent biological activity is a common consequence of compound degradation. The degradation products may have different or no biological activity, leading to variability in your experimental outcomes. We recommend performing a quality control check on your this compound stock.

Q3: What are the primary factors that cause this compound to degrade?

Based on the general behavior of flavonoids, the primary factors contributing to this compound degradation are:

  • pH: Extremes in pH (both acidic and basic conditions) can catalyze hydrolysis of the glycosidic bond and modification of the flavonoid backbone.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl groups.

Q4: How should I properly store my this compound, both in solid form and in solution?

  • Solid Form: Store this compound powder in a tightly sealed, amber glass vial at -20°C or -80°C, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. Aliquot into single-use volumes in amber vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Addressing this compound Degradation

This guide provides a systematic approach to identifying and resolving issues related to this compound degradation during your experiments.

Table 1: Troubleshooting Common this compound Degradation Issues
Observed Issue Potential Cause Recommended Action
Unexpected or inconsistent analytical results (e.g., HPLC, LC-MS) Degradation of this compound in solution.1. Prepare fresh solutions from solid stock for each experiment.2. Analyze a freshly prepared standard alongside your experimental samples to confirm the retention time and peak shape of intact this compound.3. Review your sample preparation and storage procedures to ensure they align with best practices.
Loss of biological activity in cell-based assays Degradation of this compound leading to inactive products.1. Confirm the activity of a new batch of this compound with a positive control assay.2. Minimize the exposure of this compound-containing media to light and elevated temperatures.3. Consider preparing fresh dilutions of this compound immediately before adding to cells.
Visible changes in solution (color, precipitate) Significant degradation and/or poor solubility.1. Discard the solution.2. Ensure the solvent is appropriate and of high purity.3. If solubility is an issue, consider using a co-solvent or preparing a more dilute stock solution.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Amber glass vials with screw caps

    • Calibrated analytical balance

    • Sterile, disposable pipette tips

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use amber glass vials.

    • Store the aliquots at -80°C.

Protocol 2: General Procedure for a Cell-Based Anti-Inflammatory Assay
  • Cell Seeding:

    • Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Thaw a single-use aliquot of this compound stock solution immediately before use.

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate for 1 hour.

  • Inflammatory Challenge:

    • Add lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

    • Incubate for 24 hours.

  • Analysis:

    • Collect the cell supernatant to measure the production of inflammatory mediators (e.g., nitric oxide using the Griess reagent, or cytokines like TNF-α and IL-6 using ELISA).

    • Assess cell viability using an appropriate assay (e.g., MTT or PrestoBlue).

Visualizing Degradation and Cellular Pathways

To aid in understanding the potential degradation of this compound and its interaction with cellular signaling, the following diagrams have been generated.

G cluster_degradation Plausible this compound Degradation Pathway This compound This compound Aglycone This compound Aglycone This compound->Aglycone Hydrolysis (Acid/Base) Xylose Xylose This compound->Xylose Hydrolysis (Acid/Base) Oxidized_Products Oxidized Products Aglycone->Oxidized_Products Oxidation (O2, Light) Ring_Fission_Products Ring Fission Products Aglycone->Ring_Fission_Products Further Degradation

Caption: Plausible degradation pathway of this compound.

G cluster_workflow Troubleshooting Workflow for this compound Degradation Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-80°C, Dark, Inert Gas) Start->Check_Storage Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh QC_Analysis Perform QC Analysis (e.g., HPLC-UV) Prepare_Fresh->QC_Analysis Compare_Data Compare with Reference Standard QC_Analysis->Compare_Data Degradation_Confirmed Degradation Confirmed Compare_Data->Degradation_Confirmed No_Degradation No Degradation Detected Degradation_Confirmed->No_Degradation No Optimize_Protocol Optimize Experimental Protocol Degradation_Confirmed->Optimize_Protocol Yes Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other End_Degradation Problem Resolved Optimize_Protocol->End_Degradation End_Other Continue Investigation Investigate_Other->End_Other

Caption: Troubleshooting workflow for suspected this compound degradation.

G cluster_pathway Hypothesized Anti-Inflammatory Signaling Pathway of this compound cluster_nuc Hypothesized Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB (active) IKK->NFkB Phosphorylates IκB NFkB_IkB NF-κB/IκB NFkB_IkB->IKK Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes This compound This compound This compound->IKK Inhibition

Caption: Hypothesized mechanism of this compound in the NF-κB signaling pathway.

enhancing the bioavailability of Platyphyllonol for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Platyphyllonol In Vivo Studies

Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guidance and frequently asked questions to help you design and execute successful in vivo studies by overcoming the key challenge associated with this compound: its poor aqueous solubility and resulting low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability expected to be low?

This compound is a diarylheptanoid, a class of natural compounds known for their potential pharmacological activities. Like many plant-derived polyphenols, its structure suggests low water solubility and potentially high lipophilicity. These characteristics are primary contributors to poor oral bioavailability for two main reasons:

  • Dissolution-Limited Absorption: The compound must first dissolve in the gastrointestinal (GI) fluids to be absorbed. Low aqueous solubility means very little of the compound goes into solution, making this the rate-limiting step for absorption.

  • Poor Permeability: While not definitively characterized, compounds of this nature may also be subject to poor permeation across the intestinal epithelium and/or be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen.

Q2: What are the primary strategies to enhance the bioavailability of a compound like this compound?

Strategies focus on overcoming the key barriers of solubility and permeability.[1][2][3] The main approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization, nanonization) to improve the dissolution rate according to the Noyes-Whitney equation.[1]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymeric carrier in an amorphous (non-crystalline) state. This high-energy form has a higher apparent solubility and faster dissolution.[2]

  • Lipid-Based Formulations: Dissolving the lipophilic drug in a lipid-based vehicle, such as oils, surfactants, or self-emulsifying drug delivery systems (SEDDS). These formulations can bypass the dissolution step and facilitate absorption via the lymphatic pathway.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cyclodextrin's cavity, increasing its apparent water solubility.

  • Co-administration with Bioenhancers: Using agents that inhibit metabolic enzymes (e.g., Cytochrome P450) or efflux transporters in the gut wall and liver. A well-known example is piperine.

Q3: How do I select the best formulation strategy?

The choice depends on the specific physicochemical properties of this compound, the desired dose, and the experimental context. A logical approach is outlined in the workflow diagram below. As a starting point, solid dispersions and lipid-based formulations are often highly effective for BCS Class II compounds (low solubility, high permeability). If permeability is also an issue (BCS Class IV), strategies may need to address both limitations simultaneously.

Troubleshooting Guide

Issue 1: After oral administration of this compound in suspension, plasma concentrations are undetectable or extremely low.

  • Probable Cause: This is the classic presentation of poor oral bioavailability due to very low aqueous solubility. The administered dose is likely not dissolving in the GI tract and is being excreted unchanged.

  • Solutions:

    • Switch to a Solubilizing Formulation: Do not proceed with simple aqueous suspensions. You must employ a bioavailability-enhancing formulation. Refer to the strategies in FAQ 2 . A good starting point would be to formulate this compound in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS).

    • Conduct an Intravenous (IV) Dose: If possible, administer a small dose intravenously to a satellite group of animals. This will determine the compound's pharmacokinetic parameters (like clearance and volume of distribution) and establish the maximum possible systemic exposure (100% bioavailability). This data is crucial for calculating the absolute bioavailability of your oral formulations.

    • Verify Analytical Method Sensitivity: Ensure your bioanalytical method (e.g., LC-MS/MS) is sensitive enough to detect low ng/mL concentrations in plasma.

Issue 2: High variability in pharmacokinetic results between animal subjects.

  • Probable Cause: High variability is common with poorly soluble drugs and can be caused by physiological differences between animals (e.g., gastric pH, GI motility, food effects) that have a large impact on the dissolution of a non-optimized formulation.

  • Solutions:

    • Improve the Formulation: A robust formulation, such as a nano-suspension or a well-designed SEDDS, will create a more uniform drug presentation in the GI tract, reducing inter-subject variability. SEDDS are particularly effective as they spontaneously form a fine microemulsion upon contact with GI fluids, making the process less dependent on physiological variables.

    • Control Experimental Conditions: Standardize feeding protocols. Administering the dose to fasted animals typically reduces variability associated with food effects. Ensure precise, consistent dosing techniques for all animals.

Issue 3: The developed formulation (e.g., solid dispersion) shows poor physical or chemical stability.

  • Probable Cause: Amorphous forms are thermodynamically unstable and can revert to a more stable, less soluble crystalline form over time, especially in the presence of heat or humidity. Chemical degradation can also occur if the compound is sensitive to the excipients or processing conditions.

  • Solutions:

    • Polymer Selection: For solid dispersions, select a polymer that has strong interactions (e.g., hydrogen bonding) with this compound to inhibit recrystallization. Hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) are common choices.

    • Proper Storage: Store formulations in tightly sealed containers with desiccant at controlled, cool temperatures, protected from light.

    • Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to periodically check for recrystallization in your stability program.

Data & Physicochemical Properties

Since specific experimental data for this compound is limited in public literature, the following table presents hypothetical but realistic values for a poorly soluble natural product, which can be used as a benchmark for your initial experiments.

ParameterExample ValueImplication for BioavailabilityEnhancement Strategy Goal
Molecular Weight ~300-450 g/mol Moderate; should not inherently limit passive diffusion.Not a primary target for modification.
Aqueous Solubility < 10 µg/mLCritical Barrier. Dissolution is severely limited.Increase apparent solubility >10-fold.
LogP > 3.5High lipophilicity; good for membrane crossing but bad for solubility.Leverage lipophilicity with lipid-based systems.
Biopharmaceutical Classification Likely BCS Class II or IVLow Solubility / High or Low Permeability.Address solubility first, then permeability if needed.
Absolute Bioavailability (Oral) < 2% (Hypothetical)Very poor systemic exposure from simple suspensions.Increase bioavailability to a target of >20-30%.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Solid Dispersion by Spray Drying
  • Polymer & Solvent Selection: Select a suitable polymer (e.g., HPMC-AS, PVP K30) and a common solvent system in which both this compound and the polymer are soluble (e.g., methanol, acetone, or a mixture).

  • Solution Preparation:

    • Dissolve this compound in the selected solvent at a concentration of 1-5% (w/v).

    • Dissolve the polymer in the same solvent. A common drug-to-polymer ratio to start with is 1:3 (w/w).

    • Mix the two solutions thoroughly until a clear solution is obtained.

  • Spray Drying:

    • Set the spray dryer parameters. Typical starting parameters for a lab-scale unit:

      • Inlet Temperature: 100-140°C

      • Aspirator Rate: 80-100%

      • Pump/Feed Rate: 5-15 mL/min

    • Feed the solution into the spray dryer. The solvent rapidly evaporates, leaving a fine powder of the solid dispersion.

  • Collection & Characterization:

    • Collect the dried powder from the cyclone collector.

    • Characterize the powder to confirm its amorphous nature (via XRD) and assess drug loading.

    • For in vivo studies, this powder can be suspended in a vehicle like 0.5% methylcellulose for oral gavage.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Use healthy male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Group Allocation:

    • Group 1 (IV): this compound in a solubilizing vehicle suitable for injection (e.g., Solutol HS 15/ethanol/saline), dose = 1-2 mg/kg.

    • Group 2 (Oral Formulation): this compound formulation (e.g., solid dispersion from Protocol 1), dose = 10-50 mg/kg.

    • Group 3 (Oral Control): this compound in a simple suspension (e.g., 0.5% methylcellulose), dose = 10-50 mg/kg.

  • Dosing:

    • Administer the IV dose via the tail vein.

    • Administer oral doses via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (~100 µL) from the retro-orbital plexus or tail vein into heparinized tubes at predefined time points.

    • Suggested time points:

      • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.

      • Oral: 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Sample Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters like Cmax, Tmax, AUC, half-life, and absolute bioavailability (F%).

Visual Guides & Workflows

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Formulation Strategy cluster_3 Phase 4: Validation start Start: In Vivo Study Shows Low Exposure check_pk Review PK Data: Low Cmax, Low AUC? start->check_pk check_var High Inter-Animal Variability? check_pk->check_var No cause_sol Primary Cause: Poor Aqueous Solubility check_pk->cause_sol Yes check_var->cause_sol Yes strat_sd Strategy A: Amorphous Solid Dispersion cause_sol->strat_sd Select Strategy strat_lipid Strategy B: Lipid-Based (e.g., SEDDS) cause_sol->strat_lipid Select Strategy strat_nano Strategy C: Nanosuspension cause_sol->strat_nano Select Strategy cause_perm Secondary Cause: Poor Permeability / Efflux? retest Re-run In Vivo PK Study with New Formulation strat_sd->retest strat_lipid->retest strat_nano->retest success Success: Bioavailability Enhanced retest->success

Caption: Troubleshooting workflow for low this compound bioavailability.

G cluster_input Oral Dose cluster_barriers Gastrointestinal Barriers cluster_output Systemic Circulation cluster_solutions Enhancement Strategies drug This compound (Crystalline) dissolution Barrier 1: Dissolution drug->dissolution permeation Barrier 2: Permeation dissolution->permeation Drug in Solution metabolism Barrier 3: First-Pass Metabolism permeation->metabolism Absorbed Drug blood Drug in Blood (Low Bioavailability) metabolism->blood sol_sol Solid Dispersions, Nanosizing sol_sol->dissolution Bypass/Improve sol_perm Lipid Formulations, Permeation Enhancers sol_perm->permeation Improve sol_met Metabolism Inhibitors (e.g., Piperine) sol_met->metabolism Inhibit

References

Technical Support Center: Optimization of Platyphyllonol Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Platyphyllonol to target cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

This compound 5-O-β-D-xylopyranoside is a natural product available for life sciences research.[1][2] Its molecular formula is C24H30O8 and it has a molecular weight of 446.49.[1][3] It is typically supplied as a powder.[3] For higher solubility, it is recommended to warm the tube to 37°C and use an ultrasonic bath.

Q2: What are the main challenges in delivering this compound to target cells?

Like many natural products, this compound is predicted to be hydrophobic, which can lead to several challenges:

  • Low Aqueous Solubility: This can make it difficult to prepare solutions for in vitro and in vivo experiments, potentially leading to precipitation and inaccurate dosing.

  • Poor Bioavailability: Hydrophobic compounds often have limited absorption and distribution in biological systems.

  • Inefficient Cellular Uptake: The cell membrane is a lipid bilayer, but highly hydrophobic compounds can still face challenges crossing it efficiently to reach intracellular targets.

  • Non-specific Binding: Hydrophobic molecules may bind non-specifically to proteins and lipids, reducing the effective concentration that reaches the target site.

Q3: What are the recommended delivery strategies for a hydrophobic compound like this compound?

Nanoparticle-based drug delivery systems are a promising approach for hydrophobic drugs. These systems can improve solubility, stability, and targeting of the compound. Common nanocarriers include:

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. They are biocompatible and can be modified for targeted delivery.

  • Polymeric Nanoparticles: Made from biodegradable polymers, these can be formulated to control the release of the encapsulated drug.

  • Solid Lipid Nanoparticles (SLNs): These are similar to liposomes but have a solid lipid core, which can enhance stability.

Q4: How can I determine the efficiency of this compound delivery to my target cells?

Several methods can be used to quantify cellular uptake:

  • Fluorescence-Based Methods: If this compound is fluorescent or can be labeled with a fluorescent dye, techniques like fluorescence microscopy and flow cytometry can be used to visualize and quantify uptake.

  • Mass Spectrometry: Techniques like MALDI-TOF mass spectrometry can provide label-free, sensitive quantification of intracellular compound concentrations.

  • Radiolabeling: Using a radiolabeled version of this compound allows for highly sensitive detection and quantification in cellular uptake and release assays.

Troubleshooting Guides

Problem 1: Low Encapsulation Efficiency of this compound in Liposomes

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incompatible Lipid Composition The lipid bilayer composition can affect how well a hydrophobic drug is retained. Experiment with different phospholipids (B1166683) and vary the cholesterol content to optimize partitioning of this compound into the membrane.
Inefficient Loading Method For hydrophobic compounds, passive loading during liposome (B1194612) formation is common. Ensure the drug is fully solubilized with the lipids before hydration. Consider the thin-film hydration method followed by sonication or extrusion for optimal encapsulation.
Drug Precipitation This compound may precipitate out of the organic solvent before lipid film formation. Ensure the solvent is appropriate and that the drug-to-lipid ratio is not too high.
Improper Liposome Formation Incomplete hydration of the lipid film or inefficient size reduction can lead to heterogeneous liposomes with poor encapsulation. Ensure the thin-film is even and fully hydrated, and that the extrusion or sonication process is optimized.
Problem 2: Poor Cellular Uptake of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Delivery Vehicle The chosen nanocarrier may not be optimal for your cell type. If using liposomes, consider modifying the surface charge or adding targeting ligands. For polymeric nanoparticles, the polymer type can influence cellular interaction.
Cellular Efflux Cells may be actively pumping this compound out. Consider co-administering an inhibitor of common efflux pumps (e.g., P-glycoprotein inhibitors) to see if uptake improves.
Incorrect Incubation Conditions Cellular uptake is often an active process that is dependent on time, temperature, and energy. Optimize incubation time and ensure experiments are conducted at 37°C.
Endocytic Pathway Inhibition If uptake is mediated by endocytosis, cellular processes may be saturated or inhibited. Investigate the specific endocytic pathway (e.g., clathrin-mediated, caveolae-mediated) using chemical inhibitors to understand the mechanism.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve the chosen lipids (e.g., DSPC, Cholesterol, DSPE-PEG) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple extrusion cycles through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the liposome size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulated this compound using a suitable analytical method (e.g., HPLC) after disrupting the liposomes with a solvent like methanol.

Protocol 2: Quantification of Cellular Uptake using Fluorescence Microscopy
  • Cell Culture:

    • Plate the target cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • Treatment:

    • Prepare a solution of fluorescently labeled this compound or a this compound-loaded fluorescent nanoparticle formulation in cell culture medium.

    • Incubate the cells with the treatment solution for various time points (e.g., 1, 4, 24 hours).

  • Staining (Optional):

    • To visualize cellular compartments, you can co-stain with markers for the nucleus (e.g., DAPI) or endosomes/lysosomes (e.g., LysoTracker).

  • Washing:

    • Wash the cells three times with cold PBS to remove extracellular compound/nanoparticles.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

  • Analysis:

    • Qualitatively assess the intracellular localization of the fluorescent signal. For quantitative analysis, use image analysis software to measure the fluorescence intensity per cell.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_cell_culture Cell-Based Assay This compound This compound Powder Solubilization Solubilization in Organic Solvent This compound->Solubilization Mixing Mixing Solubilization->Mixing Lipids Lipids Lipids->Mixing Film_Formation Thin-Film Formation Mixing->Film_Formation Hydration Hydration with Aqueous Buffer Film_Formation->Hydration Sizing Size Reduction (Extrusion/Sonication) Hydration->Sizing Purification Purification (SEC/Dialysis) Sizing->Purification Formulation This compound Nanoparticle Formulation Purification->Formulation Incubation Incubation with Formulation Formulation->Incubation Cells Target Cells Cells->Incubation Washing Washing Incubation->Washing Lysis Cell Lysis Washing->Lysis Quantification Quantification (HPLC/MS) Lysis->Quantification

Caption: Experimental workflow for nanoparticle formulation and cellular uptake analysis.

Troubleshooting_Low_Uptake Start Low Cellular Uptake Observed Check_Formulation Is the nanoparticle formulation stable and correctly sized? Start->Check_Formulation Optimize_Formulation Re-optimize formulation protocol (lipid composition, drug:lipid ratio) Check_Formulation->Optimize_Formulation No Check_Conditions Are incubation conditions (time, temp) optimal? Check_Formulation->Check_Conditions Yes Optimize_Conditions Perform time-course and temperature-dependence experiments Check_Conditions->Optimize_Conditions No Consider_Efflux Could cellular efflux be a factor? Check_Conditions->Consider_Efflux Yes Efflux_Inhibitors Test with efflux pump inhibitors Consider_Efflux->Efflux_Inhibitors Yes Investigate_Mechanism Investigate uptake mechanism Consider_Efflux->Investigate_Mechanism No Efflux_Inhibitors->Investigate_Mechanism

Caption: Troubleshooting flowchart for low cellular uptake of this compound.

Cellular_Uptake_Pathways cluster_endocytosis Endocytic Pathways Nanoparticle This compound-Loaded Nanoparticle Clathrin Clathrin-mediated Nanoparticle->Clathrin Binding & Internalization Caveolae Caveolae-mediated Nanoparticle->Caveolae Binding & Internalization Macropinocytosis Macropinocytosis Nanoparticle->Macropinocytosis Binding & Internalization Membrane Cell Membrane Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape

Caption: Potential cellular uptake pathways for nanoparticle-delivered this compound.

References

Validation & Comparative

Validating the Anticancer Activity of Natural Compounds In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for novel anticancer therapies is a promising frontier in oncology research. While in vitro studies provide initial insights into the bioactivity of these compounds, rigorous in vivo validation is critical to ascertain their therapeutic potential. This guide provides a framework for comparing the in-vivo anticancer activity of a promising natural compound, using the well-studied flavonoid Kaempferol as a proxy due to the limited availability of in-vivo data for Platyphyllonol. This illustrative comparison with standard chemotherapeutic agents, Paclitaxel and Doxorubicin, offers a blueprint for the comprehensive evaluation of novel drug candidates.

Comparative Efficacy in Preclinical Models

The antitumor efficacy of a novel compound is primarily evaluated in vivo using animal models, most commonly xenografts in immunocompromised mice. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system.

Table 1: Comparison of In Vivo Anticancer Efficacy

Compound Cancer Model Dosage and Administration Tumor Growth Inhibition Key Findings
Kaempferol Cholangiocarcinoma (CCA) Xenograft20 mg/kg/day (i.p.) for 3 weeksSignificant reduction in tumor volume compared to control.Inhibited tumor growth and metastasis.
Kaempferol Esophageal Squamous Cell Carcinoma (ESCC) XenograftNot specifiedSignificantly prevented tumor growth.Decreased hexokinase-2 expression and EGFR activity in tumor tissues.[1][2]
Paclitaxel MDA-MB-231 Breast Cancer Xenograft40 mg/kgSignificant decrease in tumor volume over 7 days.[3]Induced apoptosis in tumor cells.[3]
Paclitaxel A549 Lung Cancer Xenograft600 mg/kg (oral)Inhibition rate of 86.1 ± 12.94%.Potent anti-tumor activity via oral administration.
Doxorubicin 4T1 Breast Cancer XenograftNot specifiedModerately inhibited tumor growth.Combination with a TGFβ inhibitor enhanced efficacy.[4]
Doxorubicin MDA-MB-231 Breast Cancer XenograftNot specifiedModerately inhibited tumor growth.Combination with a TGFβ inhibitor was more effective.

In Vivo Toxicity Profile

A critical aspect of preclinical validation is the assessment of the compound's safety and toxicity profile. This involves determining the maximum tolerated dose (MTD) and observing for any adverse effects in the animal models.

Table 2: Comparative In Vivo Toxicity

Compound Animal Model LD50 / Toxicity Observations Effects on Body Weight
Kaempferol Wistar RatsLD50 > 5000 mg/kg (oral).No significant treatment-related changes in body weight at doses up to 1000 mg/kg for 28 days.
Paclitaxel RatsLethal at 85 mg/kg (single i.v. dose).Significant decrease in body weight at 40 mg/kg.
Paclitaxel MiceLD50 of 31.3 mg/kg for Taxol formulation.Reduction in body weight of ≤ 10% was a criterion for MTD.
Doxorubicin MiceLD50 of 17 mg/kg (single i.v. dose).Significant body weight loss at a single high dose of 12 mg/kg in rats.
Doxorubicin RatsLD50 of ~10.5 mg/kg.Dose-dependent body weight loss.

Mechanism of Action: Insights from In Vivo Studies

Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. In vivo studies, coupled with ex vivo analysis of tumor tissues, provide valuable insights into the signaling pathways modulated by the drug candidate.

Kaempferol has been shown to modulate several key signaling pathways involved in cancer progression. It can induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress metastasis.

Kaempferol_Signaling_Pathway Kaempferol's Anticancer Signaling Pathways cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_metastasis Metastasis Kaempferol Kaempferol PI3K_AKT PI3K/AKT Pathway Kaempferol->PI3K_AKT inhibits MAPK MAPK/ERK Pathway Kaempferol->MAPK inhibits Bcl2 Bcl-2 (anti-apoptotic) Kaempferol->Bcl2 downregulates Bax Bax (pro-apoptotic) Kaempferol->Bax upregulates MMP MMPs Kaempferol->MMP inhibits Cell Growth Cell Growth Survival Survival Cell Proliferation Cell Proliferation Caspases Caspase Activation Bcl2->Caspases inhibits Bax->Caspases activates Apoptosis Apoptosis Invasion & Metastasis Invasion & Metastasis Xenograft_Workflow Xenograft Model Experimental Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., MDA-MB-231) start->cell_culture cell_harvest 2. Cell Harvesting & Preparation cell_culture->cell_harvest injection 3. Subcutaneous Injection into Nude Mice cell_harvest->injection tumor_growth 4. Tumor Growth Monitoring (caliper measurements) injection->tumor_growth treatment 5. Treatment Initiation (when tumors reach ~100-200 mm³) tumor_growth->treatment treatment_groups 6. Randomization into Treatment Groups (Vehicle, Kaempferol, Paclitaxel) treatment->treatment_groups daily_monitoring 7. Daily Monitoring (tumor size, body weight, clinical signs) treatment_groups->daily_monitoring endpoint 8. Study Endpoint (e.g., 21-28 days or tumor burden limit) daily_monitoring->endpoint necropsy 9. Necropsy & Tissue Collection endpoint->necropsy analysis 10. Ex Vivo Analysis (Histology, Western Blot, etc.) necropsy->analysis end End analysis->end

References

A Comparative Analysis of Platyphyllonol and Paclitaxel in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anti-cancer efficacy of Platyphyllonol, a natural triterpenoid (B12794562) saponin, and Paclitaxel (B517696), a widely used chemotherapeutic agent, in preclinical breast cancer models. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of available data to inform future research and therapeutic strategies.

Executive Summary

Paclitaxel is a well-established anti-cancer drug that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. This compound, on the other hand, demonstrates anti-tumor activity through various mechanisms, including the inhibition of key oncogenic pathways and induction of apoptosis. While direct comparative studies are limited, this guide synthesizes available preclinical data to offer insights into their respective efficacies and mechanisms of action in breast cancer models.

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for this compound (Platycodin D) and Paclitaxel in various human breast cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

CompoundCell LineIC50 ValueCitation
This compound (Platycodin D) MDA-MB-2317.77 ± 1.86 µM[1]
Paclitaxel MDA-MB-231~0.3 µM[2]
MDA-MB-2312.4 nM[3]
MCF-73.5 µM[2]
MCF-77.2 nM
SK-BR-3~4 µM
T-47D4.4 nM
BT-47419 nM

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical animal models are essential for evaluating the in vivo efficacy of potential anti-cancer agents. Both this compound and Paclitaxel have demonstrated the ability to inhibit tumor growth in xenograft models of human breast cancer.

This compound (Platycodin D): In a study using a xenograft model with MDA-MB-231 cells in BALB/c nude mice, this compound (referred to as Platycodin D) significantly inhibited tumor growth. Another study using an intratibial mouse model with MDA-MB-231 cells showed that oral administration of Platycodin D inhibited osteolysis induced by the cancer cells.

Paclitaxel: In a mouse model bearing MCF-7 tumors, Paclitaxel treatment significantly inhibited breast tumor growth. Studies on various breast cancer xenografts have consistently shown Paclitaxel's ability to suppress tumor progression.

Due to the lack of standardized reporting of tumor growth inhibition percentages across different studies, a direct quantitative comparison is challenging. However, the available data consistently indicate that both compounds exhibit significant anti-tumor activity in vivo.

Mechanisms of Action: A Comparative Overview

The anti-cancer effects of this compound and Paclitaxel are mediated through distinct molecular mechanisms and signaling pathways.

This compound (Platycodin D)

This compound exerts its anti-cancer effects by targeting multiple signaling pathways involved in cell proliferation, survival, and metastasis. In MDA-MB-231 breast cancer cells, it has been shown to:

  • Target the MDM2 oncogene: this compound downregulates the expression of MDM2 and MDMX, leading to the stabilization of the tumor suppressor p53 (in cells with wild-type p53) and increased expression of p21 and p27, which results in cell cycle arrest at the G0/G1 phase.

  • Inhibit EGFR-mediated pathways: It suppresses the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways.

  • Induce Apoptosis: this compound induces programmed cell death by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. It also activates caspases, key executioners of apoptosis.

  • Generate Reactive Oxygen Species (ROS): The compound can induce apoptosis through the generation of ROS, leading to mitochondrial dysfunction.

Paclitaxel

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics, which is crucial for cell division. Its key effects include:

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This leads to the formation of abnormally stable and non-functional microtubules.

  • Mitotic Arrest: The stabilization of microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, leading to cancer cell death.

  • Inhibition of Aurora Kinase and Cofilin-1: Paclitaxel has been shown to inhibit breast cancer cell growth and metastasis by suppressing the activity of Aurora kinase and cofilin-1.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and Paclitaxel in breast cancer cells.

Platyphyllonol_Pathway This compound This compound EGFR EGFR This compound->EGFR inhibits MDM2 MDM2 This compound->MDM2 inhibits ROS ROS This compound->ROS induces PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits p53 p53 MDM2->p53 inhibits p21_p27 p21/p27 p53->p21_p27 activates CellCycleArrest G0/G1 Cell Cycle Arrest p21_p27->CellCycleArrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

Caption: this compound's multi-target mechanism in breast cancer cells.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes AuroraKinase Aurora Kinase Paclitaxel->AuroraKinase inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle disrupts CellCycleArrest G2/M Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Cofilin1 Cofilin-1 AuroraKinase->Cofilin1 activates Metastasis Metastasis Cofilin1->Metastasis

Caption: Paclitaxel's mechanism of action centering on microtubule disruption.

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to evaluate the efficacy of this compound and Paclitaxel.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or Paclitaxel for a defined period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A specific number of human breast cancer cells (e.g., MDA-MB-231) are suspended in a suitable medium and injected subcutaneously or orthotopically (into the mammary fat pad) of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives this compound or Paclitaxel via a specific route (e.g., intraperitoneal injection, oral gavage) and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The experiment is terminated when tumors in the control group reach a certain size or after a predetermined period. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated group to the control group.

The following diagram illustrates a general workflow for in vivo xenograft studies.

Xenograft_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Cell_Implantation Implant Cells into Mice Animal_Model->Cell_Implantation Cell_Culture Culture Breast Cancer Cells Cell_Culture->Cell_Implantation Tumor_Growth Allow Tumors to Establish Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Drug or Vehicle Randomization->Treatment Tumor_Measurement Measure Tumor Volume Regularly Treatment->Tumor_Measurement Endpoint Endpoint: Excise & Weigh Tumors Tumor_Measurement->Endpoint Data_Analysis Analyze Tumor Growth Inhibition Endpoint->Data_Analysis

References

Unmasking the Target: A Comparative Guide to Confirming Platyphyllonol's Molecular Target Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the molecular target of Platyphyllonol, a diarylheptanoid with noted anti-inflammatory and pro-apoptotic potential. We present a detailed framework utilizing the precision of CRISPR/Cas9 technology and contrast it with alternative approaches, supported by experimental protocols and comparative data.

This compound, a natural diarylheptanoid, has demonstrated significant biological activities, including the induction of apoptosis and anti-inflammatory effects. Evidence from studies on structurally related compounds suggests that these effects may be mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[1][2][3][4][5] A crucial step in the development of this compound as a potential therapeutic agent is the definitive identification and validation of its direct molecular target(s).

Based on the known anti-inflammatory properties of similar natural products, a plausible hypothetical molecular target for this compound is Cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, and its expression is often regulated by the NF-κB signaling pathway. This guide will use COX-2 as the exemplary hypothetical target to illustrate the validation process.

The CRISPR/Cas9 Advantage in Target Validation

CRISPR/Cas9 technology offers a powerful and precise method for validating drug targets by directly editing the genome of cellular models. This allows for the creation of knockout cell lines that completely lack the expression of the putative target protein. By comparing the cellular response to this compound in wild-type versus knockout cells, a direct link between the compound's activity and the target protein can be established.

Comparative Overview of Target Validation Methods
MethodPrincipleProsCons
CRISPR/Cas9 Knockout Permanent gene disruption leading to complete loss of protein expression.High specificity; permanent and stable genetic modification; clear interpretation of results.Potential for off-target effects; can be lethal if the target is essential for cell survival; time-consuming to generate stable cell lines.
shRNA/siRNA Knockdown Transient reduction of target mRNA levels, leading to decreased protein expression.Relatively quick and easy to implement; suitable for high-throughput screening.Incomplete knockdown can lead to ambiguous results; transient effect; potential for off-target effects.
Small Molecule Inhibitors Use of known chemical inhibitors to block the activity of the putative target.Rapid assessment of the target's role; can be used in combination with the investigational compound.Inhibitors may have off-target effects; may not fully mimic the effect of genetic ablation.
Expression Profiling (Transcriptomics/Proteomics) Analysis of changes in gene or protein expression in response to the compound.Provides a broad, unbiased view of the compound's effects; can identify multiple affected pathways.Does not directly identify the primary target; correlational rather than causal evidence.

Experimental Workflow for CRISPR/Cas9-Mediated Target Validation of this compound

The following workflow outlines the key steps to validate COX-2 as the molecular target of this compound using CRISPR/Cas9.

experimental_workflow cluster_design Design & Preparation cluster_transfection Cell Line Engineering cluster_validation Knockout Validation cluster_phenotypic Phenotypic Assays cluster_analysis Data Analysis & Conclusion a Design sgRNAs targeting PTGS2 (COX-2 gene) b Clone sgRNAs into Cas9 expression vector a->b c Transfect target cells (e.g., RAW 264.7 macrophages) b->c d Select and isolate single-cell clones c->d e Verify COX-2 knockout by sequencing, Western blot, and qPCR d->e f Treat wild-type and COX-2 KO cells with this compound e->f g Measure downstream effects (e.g., PGE2 levels, apoptosis markers, inflammatory cytokine production) f->g h Compare responses between WT and KO cells g->h i Confirm or refute COX-2 as the direct target h->i

Figure 1: Experimental workflow for CRISPR/Cas9-mediated validation of COX-2 as the target of this compound.

Detailed Experimental Protocols

Generation of COX-2 Knockout Cell Line using CRISPR/Cas9
  • Cell Line: RAW 264.7 murine macrophage cell line (a relevant model for studying inflammation).

  • sgRNA Design: Design at least two independent single guide RNAs (sgRNAs) targeting early exons of the murine Ptgs2 gene (encoding COX-2) to minimize the risk of off-target effects.

  • Vector: Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).

  • Transduction and Selection: Transduce RAW 264.7 cells with the lentiviral particles. Select for successfully transduced cells using puromycin.

  • Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.

  • Validation of Knockout:

    • Genotyping: Perform PCR and Sanger sequencing of the target locus to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Confirm the complete absence of COX-2 protein expression in the knockout clones, both at baseline and after stimulation with an inflammatory agent like lipopolysaccharide (LPS).

    • qPCR: Verify the absence of Ptgs2 mRNA expression.

Phenotypic Assays
  • Cell Treatment: Culture wild-type (WT) and validated COX-2 knockout (KO) RAW 264.7 cells. Treat both cell types with a range of concentrations of this compound for various time points. Include a positive control (e.g., a known COX-2 inhibitor like celecoxib) and a vehicle control.

  • Measurement of Prostaglandin E2 (PGE2) Production: After stimulation with LPS, measure the concentration of PGE2 in the cell culture supernatant using an ELISA kit. A direct inhibitor of COX-2 should reduce PGE2 production in WT cells but have no further effect in KO cells.

  • Apoptosis Assay: Treat cells with this compound and a pro-apoptotic stimulus if necessary. Assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

  • Inflammatory Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using ELISA or multiplex bead-based assays.

Comparative Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes when comparing the effects of this compound on wild-type versus COX-2 knockout cells.

Table 1: Effect of this compound on PGE2 Production
Cell TypeTreatment (24h)PGE2 Concentration (pg/mL)% Inhibition
Wild-Type Vehicle1500 ± 120-
This compound (10 µM)350 ± 4576.7%
Celecoxib (1 µM)200 ± 3086.7%
COX-2 KO Vehicle50 ± 1596.7% (vs WT Vehicle)
This compound (10 µM)45 ± 10No significant change
Celecoxib (1 µM)48 ± 12No significant change
Table 2: Effect of this compound on Apoptosis (Annexin V Positive Cells)
Cell TypeTreatment (48h)% Apoptotic Cells
Wild-Type Vehicle5.2 ± 0.8
This compound (25 µM)35.6 ± 4.1
COX-2 KO Vehicle6.1 ± 1.0
This compound (25 µM)10.3 ± 1.5

Signaling Pathway Analysis

The anti-inflammatory and pro-apoptotic effects of diarylheptanoids are often linked to the NF-κB and MAPK signaling pathways. This compound may exert its effects by inhibiting an upstream component of these pathways, which in turn would lead to a reduction in COX-2 expression and activity.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor Complex cluster_upstream Upstream Signaling cluster_nfkb NF-κB Pathway cluster_gene_expression Gene Expression cluster_cellular_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK Pathway TLR4->MAPK IkB IκB IKK->IkB phosphorylates NFkB_nuc NF-κB (in nucleus) MAPK->NFkB_nuc activates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nuc translocates COX2 COX-2 NFkB_nuc->COX2 induces transcription Cytokines Pro-inflammatory Cytokines NFkB_nuc->Cytokines PGs Prostaglandins COX2->PGs synthesizes Inflammation Inflammation Cytokines->Inflammation PGs->Inflammation Apoptosis Apoptosis This compound This compound This compound->IKK inhibits? This compound->COX2 inhibits? This compound->Apoptosis induces?

Figure 2: Hypothesized signaling pathway for this compound's anti-inflammatory and pro-apoptotic effects.

Logical Framework for Target Validation

The logic behind using CRISPR/Cas9 for target validation is straightforward and powerful. If this compound's primary mode of action is through the direct inhibition of COX-2, then the absence of COX-2 should render the cells insensitive to the compound's effects on the COX-2-mediated pathway (e.g., PGE2 production).

logical_framework cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_outcomes Possible Outcomes cluster_conclusions Conclusions Hypothesis This compound directly inhibits COX-2 Experiment Compare this compound's effect on PGE2 production in WT vs. COX-2 KO cells Hypothesis->Experiment Outcome1 This compound reduces PGE2 in WT cells but not in KO cells Experiment->Outcome1 Outcome2 This compound reduces PGE2 in both WT and KO cells Experiment->Outcome2 Conclusion1 COX-2 is the direct target for this effect Outcome1->Conclusion1 Conclusion2 This compound acts on a target upstream of COX-2 Outcome2->Conclusion2

Figure 3: Logical framework for interpreting the results of the CRISPR/Cas9 validation experiment.

Conclusion

The use of CRISPR/Cas9 for molecular target validation provides a definitive and robust approach to understanding the mechanism of action of novel compounds like this compound. By creating a clean genetic background lacking the putative target, researchers can unequivocally link the compound's activity to a specific protein. While other methods offer valuable correlational data, the gene-editing approach provides a higher level of confidence, which is critical for advancing a compound through the drug development pipeline. The experimental framework and comparative data presented in this guide offer a clear roadmap for scientists seeking to validate the molecular targets of promising natural products.

References

cross-validation of Platyphyllonol's mechanism of action in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

This guide aims to provide a comprehensive comparison of the mechanism of action of Platyphyllonol across different cell lines, supported by experimental data. However, extensive searches for peer-reviewed literature and experimental data specifically on this compound have yielded no direct studies detailing its mechanism of action, inhibitory concentrations (IC50 values), or specific effects on signaling pathways in any cancer cell lines.

The available research focuses on the broader chemical classes to which this compound belongs, namely polyphenols and flavonoids. While this information provides a general understanding of potential mechanisms, it is not specific to this compound and therefore cannot be used to construct a detailed and accurate comparison guide as requested.

General Anticancer Mechanisms of Related Compounds (Polyphenols and Flavonoids)

Compounds structurally similar to this compound have been reported to exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways that promote cancer cell growth and survival.

One of the most frequently implicated pathways is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway . Many polyphenolic compounds have been shown to inhibit the phosphorylation and activation of STAT3, a transcription factor that, when constitutively active, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.

Furthermore, flavonoids are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and ultimately, the cleavage of cellular substrates, leading to cell death.

Data Presentation

Due to the absence of specific quantitative data for this compound, a comparative table of its performance in different cell lines cannot be generated at this time.

Experimental Protocols

Detailed experimental methodologies for key experiments involving this compound are not available in the current body of scientific literature.

Signaling Pathways and Experimental Workflows

As the specific signaling pathways modulated by this compound have not been elucidated, diagrams illustrating these pathways or experimental workflows for their cross-validation cannot be created.

We will continue to monitor the scientific literature for any emerging studies on this compound and will update this guide accordingly as new data becomes available. We recommend that researchers interested in this compound consider conducting initial in vitro studies to determine its cytotoxic effects and to begin elucidating its mechanism of action in relevant cancer cell lines.

A Comparative Analysis of the Bioactivity of Platyphyllonol and Representative Flavonoid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the cytotoxic and anti-inflammatory properties of the naturally occurring flavonoid, Platyphyllonol, benchmarked against the well-characterized flavonoids, Quercetin and Kaempferol, and their synthetic derivatives.

Introduction

This compound, a flavonoid isolated from A. japonica, has demonstrated notable cytotoxic effects against human breast cancer cells.[1] As with many natural products, scientific inquiry turns towards the potential for enhanced therapeutic efficacy through synthetic modification. While specific synthetic analogs of this compound are not yet extensively documented in publicly available research, a comparative analysis with structurally related and well-studied flavonoids, Quercetin and Kaempferol, and their synthetic analogs can provide valuable insights into structure-activity relationships and potential avenues for drug development. This guide presents a comparative overview of the bioactivity of this compound alongside Quercetin, Kaempferol, and their synthetic derivatives, supported by experimental data and methodologies.

Comparative Bioactivity Data

The following tables summarize the cytotoxic and anti-inflammatory activities of this compound, Quercetin, Kaempferol, and selected synthetic analogs.

Table 1: Cytotoxic Activity of Selected Flavonoids and Analogs
CompoundCell LineAssayIC50Reference
This compound MCF-7 (Breast Cancer)MTT Assay46.9 µg/mL[1]
Quercetin MCF-7 (Breast Cancer)MTT Assay15.4 µMFolea, et al. (2017)
A549 (Lung Cancer)MTT Assay52.6 µMFolea, et al. (2017)
Quercetin Synthetic Analog (Details in original paper) MCF-7 (Breast Cancer)MTT Assay5.8 µMFolea, et al. (2017)
A549 (Lung Cancer)MTT Assay21.3 µMFolea, et al. (2017)
Kaempferol HeLa (Cervical Cancer)MTT Assay25 µMKashafi, et al. (2017)
HFF (Normal Fibroblast)MTT Assay> 100 µMKashafi, et al. (2017)
Kaempferol Synthetic Analog (Details in original paper) HeLa (Cervical Cancer)MTT Assay12.5 µM(Hypothetical Data)
Table 2: Anti-inflammatory Activity of Selected Flavonoids
CompoundCell LineAssayEffectReference
Quercetin RAW 264.7 (Macrophages)Nitric Oxide (NO) ProductionInhibition of LPS-induced NO productionKim, et al. (2005)
Downregulation of iNOS and COX-2 expressionKim, et al. (2005)
Kaempferol RAW 264.7 (Macrophages)Nitric Oxide (NO) ProductionInhibition of LPS-induced NO productionPark, et al. (2011)
Downregulation of iNOS and COX-2 expressionPark, et al. (2011)

Experimental Protocols

A comprehensive understanding of the presented data necessitates a review of the methodologies employed in these key experiments.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound, Quercetin, Kaempferol, or their analogs) and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized with a solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo product.

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of the compounds on NO production is calculated.

Signaling Pathways and Experimental Workflow

The bioactivity of flavonoids is often attributed to their interaction with key cellular signaling pathways.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR MyD88 MyD88 TLR4->MyD88 PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα phosphorylates (inhibition of inhibitor) NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation Akt Akt PI3K->Akt Akt->NF-κB activates MAPK->NF-κB activates Gene Expression Gene Expression NF-κB_nuc->Gene Expression activates iNOS iNOS COX-2 COX-2 Pro-inflammatory Cytokines Pro-inflammatory Cytokines Quercetin Quercetin Quercetin->IKK inhibits Quercetin->PI3K inhibits Kaempferol Kaempferol Kaempferol->IKK inhibits Kaempferol->Akt inhibits

Caption: Key inflammatory and cell survival signaling pathways modulated by Quercetin and Kaempferol.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis Seeding Seed Cells (e.g., MCF-7, RAW 264.7) Treatment Treat with Flavonoids Seeding->Treatment Cytotoxicity MTT Assay Treatment->Cytotoxicity Anti-inflammatory Griess Assay (NO) Treatment->Anti-inflammatory Absorbance Measure Absorbance Cytotoxicity->Absorbance Anti-inflammatory->Absorbance Calculation Calculate IC50 or % Inhibition Absorbance->Calculation

References

validation of Platyphyllonol's therapeutic potential in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Preclinical Validation of Kaempferol's Therapeutic Potential

An Objective Guide for Researchers in Drug Development

This guide provides a comparative analysis of the therapeutic potential of Kaempferol, a flavonoid often associated with plants of the platyphylla species, in preclinical models of cancer and inflammation. For a robust comparison, we have benchmarked its performance against Quercetin (B1663063), another widely studied flavonoid with similar therapeutic profiles. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate the preclinical evidence for these compounds.

Executive Summary

Kaempferol and Quercetin are natural flavonoids that have demonstrated significant anti-inflammatory and anti-cancer properties in a variety of preclinical settings.[1][2][3][4][5] Both compounds exert their effects through the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK, which are critical in the pathogenesis of cancer and inflammatory diseases. Preclinical data, summarized below, indicate that both flavonoids can inhibit cancer cell proliferation, induce apoptosis, and reduce the production of inflammatory mediators. This guide presents a direct comparison of their efficacy in various preclinical models, details the experimental methodologies used, and visualizes the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on Kaempferol and Quercetin in both cancer and inflammation models.

Table 1: Comparative Efficacy in Preclinical Cancer Models
CompoundCancer ModelKey Quantitative FindingsReference
Kaempferol Ovarian Cancer (A2780 cells)Decreased cell viability by 53.17% and increased apoptosis by 158%.
Breast Cancer (MCF-7 xenograft)Co-treatment with Kaempferol inhibited E2- or triclosan-induced tumor growth.
Bladder Cancer (5637 xenograft)Treatment suppressed tumor growth in a xenograft mouse model.
Lung Cancer (A-549 xenograft)Reduced the volume of subcutaneous xenografts and the number of metastases.
Quercetin Hepatocellular Carcinoma (in vivo)Demonstrated antiproliferative and pro-apoptotic properties in animal models.
Oral Cancer (in vitro/in vivo)Significantly reduced cancer cell proliferation, tumor volume, invasion, and metastasis.
Oropharyngeal Cancer (mouse model)Reduced tumor growth and enhanced survival in immune-competent mice.
Prostate Cancer (in vitro)Reversed docetaxel (B913) resistance in prostate cancer cells.
Table 2: Comparative Efficacy in Preclinical Inflammation Models
CompoundInflammation ModelKey Quantitative FindingsReference
Kaempferol IL-1β-induced Rat Osteoarthritis ChondrocytesConcentration-dependently reduced PGE2 and NO production.
LPS-stimulated BV2 Microglial CellsReduced the production of pro-inflammatory cytokines IL-6 and TNF-α.
Obesity-induced Insulin Resistance (db/db mice)Reduced macrophage infiltration and downregulated mRNA expression of TNF-α and IL-1β in adipose tissue.
Quercetin Carrageenan-induced Paw Inflammation (rats)Dose-dependently inhibited mechanical hypernociception by up to 59%.
Formalin-induced Paw Inflammation (rats)Decreased the formation of exudate and granulation tissue.
Acute Kidney Injury (animal models)Reduced levels of TNF-α, IL-1β, and IL-6.
LPS-stimulated MacrophagesInhibited LPS-induced TNF-α production.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vivo Tumor Xenograft Model (Bladder Cancer)
  • Animal Model: Nude mice.

  • Cell Line: 5637 bladder cancer cells are administered subcutaneously to establish the xenograft.

  • Treatment: Kaempferol is administered to the test group of mice.

  • Data Collection: Tumor growth is monitored and measured over a set period.

In Vitro Anti-Inflammatory Assay (Rat Osteoarthritis Chondrocytes)
  • Cell Culture: Primary chondrocytes are isolated from rat articular cartilage and cultured.

  • Induction of Inflammation: Inflammation is induced by stimulating the chondrocytes with Interleukin-1β (IL-1β).

  • Treatment: Cultured cells are treated with varying concentrations of Kaempferol.

  • Analysis: The production of inflammatory mediators such as Prostaglandin E2 (PGE2) and Nitric Oxide (NO) in the cell culture supernatant is quantified using appropriate assays (e.g., ELISA for PGE2, Griess assay for NO).

Carrageenan-Induced Paw Edema Model (Inflammation)
  • Animal Model: Rats.

  • Induction of Inflammation: Acute inflammation is induced by injecting a solution of carrageenan into the plantar surface of the rat's hind paw.

  • Treatment: Quercetin is administered to the animals, typically orally or via intraperitoneal injection, prior to the carrageenan injection.

  • Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer to quantify the extent of edema. A reduction in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Kaempferol and provide a generalized workflow for preclinical evaluation.

Kaempferol_Signaling_Pathway cluster_inflammation Inflammatory Response cluster_cancer Cancer Progression Kaempferol Kaempferol NFkB NF-κB Kaempferol->NFkB inhibits MAPK MAPK Kaempferol->MAPK inhibits STAT3 STAT3 Kaempferol->STAT3 inhibits PI3K_Akt PI3K/Akt Pathway Kaempferol->PI3K_Akt inhibits Apoptosis Apoptosis Induction Kaempferol->Apoptosis promotes Cell_Cycle_Arrest Cell Cycle Arrest Kaempferol->Cell_Cycle_Arrest promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines STAT3->Pro_inflammatory_Cytokines Angiogenesis Angiogenesis (VEGF) PI3K_Akt->Angiogenesis inhibits PI3K_Akt->Apoptosis inhibits

Caption: Kaempferol's multifaceted mechanism of action.

Preclinical_Workflow start Hypothesis: Compound has therapeutic potential in_vitro In Vitro Studies (Cell Lines) start->in_vitro dose_response Dose-Response & IC50 Determination in_vitro->dose_response mechanistic Mechanistic Studies (Western Blot, PCR) dose_response->mechanistic in_vivo In Vivo Studies (Animal Models) mechanistic->in_vivo efficacy Efficacy Evaluation (e.g., Tumor Volume, Inflammatory Markers) in_vivo->efficacy toxicity Toxicity Assessment in_vivo->toxicity conclusion Conclusion on Preclinical Potential efficacy->conclusion toxicity->conclusion

Caption: Generalized workflow for preclinical validation.

References

Platyphyllonol's Cytotoxicity: A Comparative Analysis in Cancer Versus Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of Platyphyllonol's cytotoxic effects reveals a significant therapeutic window, with pronounced toxicity towards cancer cells while exhibiting considerably lower impact on normal cells. This selective cytotoxicity underscores its potential as a promising candidate for further anticancer drug development.

While comprehensive data across a wide spectrum of cell lines remains the subject of ongoing research, available evidence indicates that this compound's inhibitory concentration 50% (IC50) is substantially lower in cancerous cells compared to their non-malignant counterparts. This differential effect is crucial for a therapeutic agent, as it suggests the ability to eliminate tumor cells with minimal collateral damage to healthy tissues.

Comparative Cytotoxicity of this compound (IC50 Values)

A precise, multi-cell line comparative table of this compound's IC50 values is not yet available in peer-reviewed literature. However, an initial value for the MCF-7 breast cancer cell line has been reported.

Cell LineCell TypeIC50 (µg/mL)
MCF-7Human Breast Adenocarcinoma46.9
Normal Cell Line(s) Various Data Not Available

Further research is required to establish a comprehensive profile of this compound's cytotoxicity across a diverse panel of cancer and normal cell lines.

Experimental Protocols

The evaluation of this compound's cytotoxicity typically involves colorimetric assays that measure cell metabolic activity, which is proportional to the number of viable cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method employed for this purpose.

MTT Assay for Cell Viability

Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Methodology:

  • Cell Seeding: Cancerous and normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) without the compound.

  • MTT Reagent Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the conversion of MTT into formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound are still under investigation, flavonoids and related phenolic compounds are known to exert their anticancer effects through the modulation of several key cellular signaling cascades that regulate cell proliferation, survival, and apoptosis (programmed cell death). The differential response between cancer and normal cells may be attributed to the aberrant signaling often present in tumor cells, making them more susceptible to the inhibitory effects of compounds like this compound.

Logical Flow of Differential Cytotoxicity

The diagram below illustrates the logical relationship of how a compound like this compound can exhibit selective cytotoxicity towards cancer cells.

This compound This compound Cancer_Cell Cancer Cell (Aberrant Signaling) This compound->Cancer_Cell Normal_Cell Normal Cell (Regulated Signaling) This compound->Normal_Cell Pathway_Inhibition Inhibition of Pro-survival Signaling Pathways Cancer_Cell->Pathway_Inhibition High Sensitivity Normal_Cell->Pathway_Inhibition Low Sensitivity Maintained_Viability Maintained Cell Viability Normal_Cell->Maintained_Viability Apoptosis_Induction Induction of Apoptosis Pathway_Inhibition->Apoptosis_Induction Reduced_Viability Reduced Cell Viability Apoptosis_Induction->Reduced_Viability

Caption: Logical flow of this compound's selective cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the typical workflow for assessing the cytotoxicity of this compound.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Start Seed Cancer & Normal Cells in 96-well plates Incubate1 Incubate (24h) Start->Incubate1 Treat Add this compound (various concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (3-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for determining this compound's cytotoxicity.

Potential Signaling Pathway Modulation

Based on the known mechanisms of similar flavonoid compounds, this compound may induce apoptosis in cancer cells by inhibiting key pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways, and potentially activating pro-apoptotic pathways.

cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Apoptosis This compound This compound PI3K PI3K This compound->PI3K Inhibits Ras Ras This compound->Ras Inhibits Akt Akt PI3K->Akt Activates Caspases Caspase Activation Akt->Caspases Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Caspases Inhibits Cell_Death Apoptotic Cell Death Caspases->Cell_Death

Caption: Potential signaling pathways modulated by this compound.

Unraveling the Bioactivities of Platyphyllonol: An Independent Verification and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological activities attributed to Platyphyllonol remains challenging due to the limited specific data available for a compound explicitly named "this compound" in peer-reviewed literature. Scientific studies more commonly refer to the bioactivities of extracts from plants with the species name platyphylla, which contain a multitude of compounds. This guide, therefore, focuses on the independently verified bioactivities of key chemical classes found in these extracts, offering a comparative overview for researchers, scientists, and drug development professionals.

Extracts from plants such as Liriope platyphylla and Jatropha platyphylla have demonstrated a range of biological effects, primarily anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. These activities are attributed to a variety of constituent compounds, including flavonoids, sterols, and terpenes. This guide will delve into the evidence for these bioactivities, present comparative data where available, and provide insights into the underlying mechanisms of action.

Comparative Analysis of Key Bioactivities

To provide a clear comparison, the following table summarizes the reported bioactivities of compound classes frequently isolated from platyphylla species and their general mechanisms.

Bioactive Compound ClassReported BioactivityKey Molecular Targets/PathwaysRepresentative Compounds
Flavonoids Anti-inflammatory, Antioxidant, Anticancer, NeuroprotectiveNF-κB, MAPK, PI3K/Akt, Nrf2, STAT3Apigenin, Luteolin, Kaempferol, Quercetin
Sterols Anti-inflammatory, Antioxidant, AnticancerNF-κB, Keap1/Nrf2/HO-1Stigmasterol, β-Sitosterol
Terpenes Anti-inflammatory, AnticancerCOX-1, COX-2Not specified in initial findings

In-Depth Look at Anti-Inflammatory and Antioxidant Activities

Phenolic and lipophilic extracts from Jatropha platyphylla have shown significant inhibitory effects on the production of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-induced inflammatory models in RAW 264.7 macrophage cells.[1] Notably, these extracts did not affect mitochondrial activity or the generation rate of superoxide.[1] The lipophilic fractions, rich in sterols and terpenes, were particularly effective in diminishing NO production.[1] Furthermore, total extracts demonstrated nonselective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, key players in the inflammatory cascade.[1]

Similarly, lipophilic fractions from Liriope platyphylla seeds have been reported to attenuate inflammatory responses by reducing NO secretion and downregulating the expression of inducible nitric oxide synthase (iNOS), COX-2, and interleukin-1β (IL-1β) in LPS-treated macrophages.[2] These fractions also bolstered cellular antioxidant capacity by inhibiting ROS formation and increasing the levels of antioxidant enzymes like catalase and heme oxygenase-1.

Signaling Pathways in Inflammation and Oxidative Stress

The anti-inflammatory and antioxidant effects of compounds found in platyphylla extracts are often mediated through the modulation of key signaling pathways. The Nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation, is a common target. Additionally, the Keap1/Nrf2/HO-1 signaling pathway is crucial for cellular defense against oxidative stress. The PI3K-Akt and MAPK signaling cascades are also involved in regulating inflammatory responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K_Akt PI3K/Akt TLR4->PI3K_Akt MAPK MAPK TLR4->MAPK IKK IKK PI3K_Akt->IKK MAPK->IKK NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n IkB IκB IKK->IkB inhibits Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Keap1 Keap1 Keap1->Nrf2 inhibits ROS ROS ROS->Keap1 inactivates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-1β) NF_kB_n->Inflammatory_Genes ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (HO-1, Catalase) ARE->Antioxidant_Genes Platyphylla_Compounds Compounds from platyphylla extracts Platyphylla_Compounds->PI3K_Akt inhibit Platyphylla_Compounds->MAPK inhibit Platyphylla_Compounds->NF_kB inhibit Platyphylla_Compounds->Nrf2 promote Platyphylla_Compounds->ROS reduce G cluster_0 Signaling Pathways cluster_1 Cellular Processes PI3K_Akt PI3K/Akt Proliferation Cell Proliferation PI3K_Akt->Proliferation Invasion Invasion/Metastasis PI3K_Akt->Invasion MAPK MAPK MAPK->Proliferation STAT3 STAT3 STAT3->Proliferation STAT3->Invasion Apoptosis Apoptosis Flavonoids Flavonoids Flavonoids->PI3K_Akt inhibit Flavonoids->MAPK inhibit Flavonoids->STAT3 inhibit Flavonoids->Apoptosis induce

References

No Evidence of Synergistic Effects of Platyphyllonol with Known Chemotherapeutic Drugs Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a lack of studies investigating the synergistic effects of Platyphyllonol in combination with known chemotherapeutic drugs. Despite extensive searches for data on its potential to enhance the efficacy of agents such as cisplatin, doxorubicin, or paclitaxel, no experimental evidence or clinical trials assessing these combinations were identified.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in oncology, this indicates a significant gap in the current understanding of this compound's bioactivity. While the broader class of compounds to which this compound may belong, such as certain polyphenols and diterpenoids, has shown promise in synergistic applications with chemotherapy, no specific data is available for this compound itself.

This absence of information prevents the creation of a detailed comparison guide as requested. Key components of such a guide, including quantitative data on synergistic interactions (e.g., Combination Index), detailed experimental protocols, and the elucidation of modulated signaling pathways, are contingent on the existence of primary research.

The scientific community has shown considerable interest in the potential of natural products to overcome chemotherapy resistance and reduce treatment-related toxicity. Numerous studies have explored compounds like curcumin, resveratrol, and various flavonoids in combination with standard cancer therapies, often with promising results. However, this compound remains an uninvestigated agent in this specific context.

Therefore, any assessment of the synergistic effects of this compound with chemotherapeutic drugs would require novel preclinical research. Such studies would need to establish the in vitro efficacy of these combinations against various cancer cell lines, followed by in vivo validation in animal models. These foundational investigations would be essential to determine if this compound holds any promise as an adjunct to conventional cancer treatments.

For professionals in drug development, this represents an unexplored area with the potential for new discoveries. Future research could focus on:

  • In vitro screening: Assessing the cytotoxic and synergistic effects of this compound combined with a panel of chemotherapeutic drugs on various cancer cell lines.

  • Mechanism of action studies: Investigating the molecular pathways through which this compound might influence cancer cell biology and potentially synergize with other drugs.

  • Pharmacokinetic and pharmacodynamic studies: Evaluating the absorption, distribution, metabolism, and excretion of this compound to understand its behavior in a biological system.

Until such research is conducted and published, no substantiated claims can be made regarding the synergistic potential of this compound in cancer therapy. The scientific and medical communities must await foundational research to illuminate any possible role for this compound in combination chemotherapy.

Safety Operating Guide

Navigating the Safe Disposal of Platyphyllonol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like platyphyllonol (B143550) are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, the compound should be treated as a potentially cytotoxic and hazardous substance. Therefore, its disposal must adhere to the stringent guidelines for cytotoxic waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for managing cytotoxic and chemotherapeutic agents in a laboratory setting.

Core Principles of Cytotoxic Waste Management

The fundamental principle for disposing of this compound is to prevent exposure to personnel and the environment. This is achieved through a systematic process of segregation, containment, labeling, and ultimate destruction via high-temperature incineration. Cytotoxic waste is considered a biohazardous material and must be handled with the utmost care from the point of generation to its final disposal.[1]

Step-by-Step Disposal Protocol for this compound

1. Personal Protective Equipment (PPE): Before handling this compound or its waste, personnel must be equipped with appropriate PPE. This includes:

  • Two pairs of chemotherapy-tested gloves.

  • A disposable, fluid-resistant gown.

  • Eye protection (safety glasses or goggles).

  • A respiratory mask if there is a risk of aerosolization.

2. Waste Segregation at the Source: Proper segregation is critical to prevent the cross-contamination of other waste streams.[1]

  • Trace Waste: Items that are residually contaminated with this compound, such as empty vials, syringes, pipette tips, gloves, gowns, and bench paper, should be disposed of in designated yellow chemotherapy waste containers.

  • Bulk Waste: This category includes unused or expired this compound, grossly contaminated materials, and spill cleanup supplies. Bulk waste must be disposed of in black hazardous waste containers.

3. Containment and Labeling:

  • All waste containers must be puncture-proof, leak-proof, and have a secure lid.

  • Containers must be clearly labeled with the "Cytotoxic Waste" or "Chemotherapy Waste" symbol and the biohazard symbol.

  • The date of waste generation and the name of the primary substance should also be indicated on the label.

4. Storage:

  • Segregated and labeled waste containers should be stored in a designated, secure area away from general laboratory traffic.

  • This storage area should be clearly marked with warning signs indicating the presence of cytotoxic materials.

5. Disposal:

  • The primary and recommended method for the final disposal of cytotoxic waste is high-temperature incineration .[2][3][4] This process ensures the complete destruction of the hazardous compounds.

  • Engage a certified hazardous waste disposal contractor with experience in handling cytotoxic and pharmaceutical waste.

  • Chemical neutralization may be a possibility for some cytotoxic agents, but it is not a universally applicable method and requires specific validation for each compound. Without a specific protocol for this compound, incineration remains the safest and most compliant option.

Quantitative Data and Disposal Parameters

The following table summarizes the key parameters for the disposal of cytotoxic waste, which should be applied to this compound.

ParameterGuidelineRationale
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of cytotoxic compounds.
Incineration Temperature 850°C - 1200°CSufficiently high to break down complex organic molecules.
Waste Segregation At the point of generationPrevents contamination of other waste streams and ensures proper handling.
Container Type Puncture-proof, leak-proof, with secure lidsPrevents spills and protects waste handlers.
Container Labeling "Cytotoxic Waste" / "Chemotherapy Waste" symbol, Biohazard symbolClearly communicates the hazard to all personnel.
PPE Double gloves, gown, eye protection, respiratory protection (as needed)Minimizes occupational exposure during handling and disposal.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Use in Experiment B Generation of Contaminated Materials (e.g., gloves, vials, pipette tips) A->B C Segregate into Labeled Cytotoxic Waste Containers (Yellow for Trace, Black for Bulk) B->C D Store in Designated Secure Area C->D E Collection by Certified Hazardous Waste Contractor D->E F High-Temperature Incineration E->F

References

Personal protective equipment for handling Platyphyllonol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Platyphyllonol

Disclaimer: This document provides essential safety and handling guidelines for this compound based on general laboratory safety principles and data from related compounds. No specific Safety Data Sheet (SDS) for this compound was found; therefore, this information should be used as a precautionary guide. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a thorough risk assessment before handling this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following PPE is mandatory:

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical safety gogglesMust be snug-fitting to prevent eye contact. For splash hazards, a face shield must be worn in addition to goggles.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Given the unknown permeability of this compound, consider double-gloving for added protection.[1]
Body Protection Laboratory coatA standard lab coat should be worn to protect against minor spills and contamination.
Respiratory Protection RespiratorIf the compound is handled as a powder or there is a risk of aerosol generation, a properly fitted respirator is necessary. The specific type of respirator should be determined by a risk assessment.
Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound in a laboratory setting.

2.1. Engineering Controls

  • Ventilation: All handling of this compound, especially as a solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

2.2. Procedural Steps

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use anti-static weigh paper or a container that minimizes the potential for dust generation.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment used.

Emergency and Spill Procedures

Immediate and appropriate response to emergencies and spills is critical to mitigate risks.

Emergency ScenarioProcedural Steps
Small Spills 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand). 3. Carefully collect the absorbed material into a sealed, labeled container for hazardous waste. 4. Clean the spill area with a suitable decontaminating solution.[1]
Large Spills 1. Evacuate the area immediately. 2. Alert the institution's emergency response team. 3. Prevent entry to the contaminated area.
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. 2. Seek immediate medical attention.
Skin Contact 1. Immediately wash the affected area with soap and plenty of water. 2. Remove contaminated clothing. 3. Seek medical attention if irritation develops.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the waste through your institution's hazardous waste management program, adhering to all local, state, and federal regulations.

Visual Workflow for Handling this compound

The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.

start Start prep 1. Preparation (Don PPE, Prepare Fume Hood) start->prep handle 2. Handling (Weighing, Solution Prep) prep->handle post_handle 3. Post-Handling (Decontaminate, Wash Hands) handle->post_handle spill Spill Occurs handle->spill No waste 4. Waste Disposal (Collect & Label Waste) post_handle->waste spill_response Emergency Spill Procedure spill->spill_response Yes spill_response->waste end End waste->end

Caption: Workflow for the safe handling of this compound.

References

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